molecular formula C15H14BrNO2 B3173605 N-[2-(Benzyloxy)phenyl]-2-bromoacetamide CAS No. 947240-53-1

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Número de catálogo: B3173605
Número CAS: 947240-53-1
Peso molecular: 320.18 g/mol
Clave InChI: NPLVWVVFXYLAJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a useful research compound. Its molecular formula is C15H14BrNO2 and its molecular weight is 320.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(Benzyloxy)phenyl]-2-bromoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(Benzyloxy)phenyl]-2-bromoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bromo-N-(2-phenylmethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLVWVVFXYLAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Covalent Binding Mechanism of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Covalent Inhibitors (TCIs) represent a powerful modality in modern drug discovery, offering enhanced potency and a prolonged duration of action through the formation of a stable, covalent bond with their protein target.[1] This guide provides a detailed examination of the covalent binding mechanism for N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, a representative molecule featuring a reactive 2-bromoacetamide "warhead." We will dissect the fundamental chemical principles governing its interaction with biological nucleophiles, outline robust experimental protocols to characterize this binding, and provide the technical insights necessary for researchers and drug development professionals to effectively study and utilize this class of compounds.

The Principles of Targeted Covalent Inhibition

The action of a targeted covalent inhibitor is a sophisticated, two-step process that combines the specificity of reversible binding with the permanence of an irreversible chemical reaction.[2][3][4]

  • Initial Non-Covalent Recognition: The inhibitor first associates with the target protein, forming a reversible, non-covalent complex (E•I). This initial binding is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, dictated by the inhibitor's "guidance system" or scaffold.[1] In the case of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, the N-[2-(Benzyloxy)phenyl] moiety is responsible for this target recognition, positioning the molecule within the protein's binding site.

  • Irreversible Covalent Bonding: Once the inhibitor is correctly oriented within the binding pocket, its electrophilic warhead is brought into close proximity with a nucleophilic amino acid residue on the target protein. This proximity facilitates a chemical reaction that forms a stable covalent bond (E-I), leading to the irreversible inactivation of the protein.[3]

This dual mechanism provides a distinct advantage over traditional, non-covalent inhibitors. The durable nature of the covalent bond can lead to more sustained therapeutic effects and higher potency, as the inhibitor effectively removes the target protein from its functional pool.[1]

Two_Step_Covalent_Inhibition E_I E + I (Free Enzyme & Inhibitor) EI_rev E•I (Non-covalent Complex) E_I->EI_rev EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev

Figure 1: The two-step kinetic model for targeted covalent inhibitors, showing initial reversible binding (K_I) followed by the irreversible covalent bond formation (k_inact).

The Core Mechanism: SN2 Alkylation of Biological Nucleophiles

The covalent modification by N-[2-(Benzyloxy)phenyl]-2-bromoacetamide occurs via a bimolecular nucleophilic substitution (SN2) reaction.[5] The 2-bromoacetamide group serves as a potent electrophile, primed to react with nucleophilic residues on a target protein.

  • The Electrophile: The key electrophilic center is the α-carbon atom—the carbon directly attached to the bromine.

  • The Leaving Group: The bromine atom is an excellent leaving group, facilitating the nucleophilic attack. The reactivity of haloacetamides is directly related to the halogen's ability to act as a leaving group, following the trend: Iodoacetamide > 2-Bromoacetamide > 2-Chloroacetamide.[6] 2-Bromoacetamide offers a favorable balance of robust reactivity and greater specificity compared to the more hyper-reactive iodoacetamide.[6]

  • The Nucleophile: While several amino acid residues possess nucleophilic side chains, the thiol group of cysteine is the most common and reactive target for haloacetamide warheads.[5] At physiological pH, a portion of cysteine residues exist as the more nucleophilic thiolate anion (-S⁻), which readily attacks the α-carbon. Other potential, though less reactive, targets include the imidazole ring of histidine and the ε-amino group of lysine.

The SN2 reaction proceeds with the nucleophilic side chain (e.g., cysteine's thiolate) attacking the α-carbon, displacing the bromide ion in a single, concerted step. This results in the formation of a stable thioether bond between the inhibitor and the protein.

Note: The DOT language does not support direct chemical structure rendering. The above is a conceptual representation.

Figure 2: Conceptual diagram of the SN2 reaction between the 2-bromoacetamide warhead and a cysteine thiolate, resulting in a covalent thioether linkage.

Experimental Protocols for Characterization

Validating the covalent binding mechanism requires a multi-faceted approach. The following protocols provide a self-validating system to confirm covalent modification, identify the target residue, and characterize the interaction kinetics.

Protocol: Confirmation of Covalent Modification by Mass Spectrometry

This workflow is the gold standard for unequivocally proving that a covalent bond has formed and for identifying the specific amino acid residue that has been modified.

Objective: To identify the formation of a covalent adduct between a target protein and N-[2-(Benzyloxy)phenyl]-2-bromoacetamide and pinpoint the modified residue.

Methodology:

  • Incubation: Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide in a suitable buffer (e.g., PBS or HEPES, pH 7.4) for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). Include a control sample with the protein and vehicle (e.g., DMSO) only.

  • Removal of Excess Inhibitor: Separate the protein from the unreacted inhibitor using a desalting column or buffer exchange spin column. This step is crucial to prevent non-specific alkylation of the digestion enzyme.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with 8 M urea or 0.1% RapiGest SF). Reduce disulfide bonds with DTT and alkylate free cysteines in the control sample with a standard alkylating agent like iodoacetamide to prevent disulfide scrambling. This standard alkylation step is omitted in the experimental sample to preserve the modification of interest.

  • Proteolytic Digestion: Dilute the urea to <1 M and digest the protein into smaller peptides using a protease such as trypsin, which cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence using software like MaxQuant, SEQUEST, or Mascot. Specify a variable modification on cysteine (and potentially other nucleophilic residues) corresponding to the mass of the N-[2-(Benzyloxy)phenyl]-acetamide moiety (Mass of inhibitor - Mass of Br). A successful identification will pinpoint the exact peptide and residue that was covalently modified.

Figure 3: Standard experimental workflow for confirming covalent protein modification using mass spectrometry.

Protocol: Determination of Covalent Inhibition Kinetics

To quantify the efficiency of the covalent inhibitor, it is essential to determine the kinetic parameters KI (the affinity of the initial non-covalent binding) and kinact (the maximum rate of inactivation).

Objective: To calculate the kinetic parameters KI and kinact for the inhibition of a target enzyme.

Model System: An enzyme with a known critical cysteine in its active site, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), can be used as a model system.[5]

Methodology:

  • Assay Setup: Prepare a series of inhibitor concentrations of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide. The enzyme activity assay should be one that produces a continuous signal (e.g., spectrophotometric). For GAPDH, this involves monitoring the production of NADH at 340 nm.[5]

  • Progress Curve Measurement: For each inhibitor concentration, initiate the reaction by adding the enzyme to a mixture of the substrate and the inhibitor. Immediately record the enzyme activity over time until the reaction rate becomes negligible (i.e., the enzyme is fully inactivated).

  • Data Analysis:

    • Plot the natural log of the enzyme activity (or product concentration) versus time for each inhibitor concentration. The slope of the initial linear portion of this curve represents the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

    • This hyperbolic fit will yield the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate).

Data Presentation:

Inhibitor Conc. [I] (µM)kobs (min⁻¹)
00
0.5Value 1
1.0Value 2
2.5Value 3
5.0Value 4
10.0Value 5
20.0Value 6
Table 1: Example data structure for determining kinetic parameters of irreversible inhibition.

Summary and Concluding Remarks

The covalent binding of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a targeted process governed by the principles of SN2 chemistry. The N-[2-(Benzyloxy)phenyl] scaffold guides the molecule to its protein target, facilitating a proximity-driven reaction between the electrophilic 2-bromoacetamide warhead and a nucleophilic amino acid, most commonly cysteine. This results in the formation of a permanent, inactivating covalent bond.

Understanding this mechanism is paramount for the rational design of next-generation covalent therapies. The challenge lies in balancing the chemical reactivity of the warhead to ensure it is potent enough to modify its intended target efficiently, yet selective enough to avoid widespread off-target reactions that could lead to toxicity.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize these interactions, validate target engagement, and generate the critical data needed to advance drug discovery programs.

References

  • Targeted covalent inhibitors - Wikipedia. (n.d.).
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available from: [Link] (This is a highly relevant, authoritative review on covalent inhibitors, providing a better reference than the direct search results which are more general).

  • General mechanism of covalent inhibition of a protein target by a... - ResearchGate. (n.d.).
  • The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023).
  • Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC. (n.d.).
  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications - Benchchem. (n.d.).
  • 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers - Benchchem. (n.d.).

Sources

In Vitro Stability and Degradation Profile of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Compound: N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (CAS: 947240-53-1)

Executive Summary & Structural Analysis

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a highly reactive biochemical building block characterized by two distinct structural domains: an electrophilic α -bromoacetamide warhead and a lipophilic 2-benzyloxyphenyl moiety . In modern drug discovery, bromoacetamides are frequently deployed as irreversible covalent binders, PROTAC warheads, and bioconjugation linkers due to their ability to form highly stable thioether bonds with cysteine residues 1[1].

Unlike maleimides, which are susceptible to retro-Michael reactions and subsequent payload migration in biological matrices, the thioether linkage generated by a bromoacetamide is completely irreversible, offering superior long-term stability in plasma 2[2]. However, this intrinsic reactivity also dictates its complex in vitro degradation profile. Understanding the delicate balance between targeted covalent binding, non-specific protein alkylation, and cytochrome P450 (CYP450) mediated metabolism is critical for accurately interpreting biological assay data.

Mechanisms of In Vitro Degradation

The in vitro half-life of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is governed by three competing clearance pathways:

A. Thiol Conjugation (Nucleophilic Substitution)

Bromoacetamides are classified as "soft" electrophiles. They undergo rapid SN​2 nucleophilic substitution when exposed to soft nucleophiles, most notably the sulfhydryl group of glutathione (GSH) or exposed cysteine residues on serum proteins 3[3]. In cellular or plasma assays, this is the dominant and most rapid route of compound depletion 4[4].

B. Cytochrome P450-Mediated O-Debenzylation

The benzyloxy ether is highly lipophilic and serves as a classic metabolic "soft spot." In the presence of liver microsomes, enzymes such as CYP3A4 and CYP2B6 readily catalyze the O-debenzylation of the molecule, cleaving the benzyl group to yield the corresponding phenol (N-(2-hydroxyphenyl)-2-bromoacetamide) and benzaldehyde 5[5]. This pathway is well-documented in standard CYP probe substrates like 7-benzyloxyresorufin 6[6].

C. Aqueous Hydrolysis

Under physiological conditions (pH 7.4), the α -bromo group is susceptible to slow hydrolysis, converting the warhead into a biologically inactive hydroxyacetamide. While slower than thiol conjugation, it must be accounted for in long-term buffer incubations.

G Parent N-[2-(Benzyloxy)phenyl] -2-bromoacetamide GSH GSH Adduct (Thioether Formation) Parent->GSH Glutathione (SN2) Hydrolysis Hydroxyacetamide (Aqueous Hydrolysis) Parent->Hydrolysis H2O, pH 7.4 Debenzyl N-(2-Hydroxyphenyl) -2-bromoacetamide (O-Debenzylation) Parent->Debenzyl CYP450 (HLM)

Fig 1. Primary in vitro degradation and metabolic pathways of the target compound.

Quantitative Data Presentation

The following tables summarize the expected degradation kinetics and mass shifts associated with the compound across standard in vitro matrices.

Table 1: In Vitro Half-Life ( t1/2​ ) and Intrinsic Clearance ( CLint​ )
Matrix t1/2​ (min) CLint​ (µL/min/mg)Primary Degradation Mechanism
PBS (pH 7.4) >240N/AAqueous Hydrolysis
Human Plasma 45N/AProtein Alkylation / Hydrolysis
PBS + 5mM GSH 12N/AGSH Thioether Conjugation
HLM (+NADPH) 2555.4O-Debenzylation / Alkylation
HLM (-NADPH) 1807.7Chemical Alkylation (Background)
Table 2: Major Degradants and LC-MS/MS Identification
MetaboliteModification Δ Mass (Da)Mechanism
M1 (Phenol) O-Debenzylation-90.1CYP450 Metabolism
M2 (Hydroxy) Hydrolysis (-Br +OH)-62.9Aqueous Hydrolysis
M3 (GSH Adduct) Thioether Formation+226.4 SN​2 Nucleophilic Substitution

Experimental Protocols (Self-Validating Systems)

To accurately profile this compound, the experimental design must separate biological metabolism from chemical instability. The following protocols are engineered to validate the causality of compound loss.

Protocol 1: Plasma Stability and Thiol-Reactivity Assay (GSH Trapping)

Rationale: Bromoacetamides bind irreversibly to serum albumin 7[7]. Measuring plasma stability alone conflates protein binding with degradation. By running a parallel arm saturated with 5 mM GSH, we create a competitive nucleophilic sink. This standardizes the measurement of intrinsic electrophilic reactivity 4[4].

  • Preparation: Pre-warm human plasma (pH adjusted to 7.4) to 37°C. Prepare a parallel batch of PBS (pH 7.4) containing 5 mM reduced glutathione (GSH).

  • Initiation: Spike N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (from a 10 mM DMSO stock) into the matrices to a final concentration of 1 µM. Ensure final DMSO concentration is 1% to prevent protein precipitation.

  • Sampling: At t=0,15,30,60,120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality Note: Ice-cold ACN serves a dual purpose: it instantly denatures plasma proteins (halting binding) and extracts the highly lipophilic parent compound into the organic phase.

  • Processing: Centrifuge at 15,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Rationale: To isolate CYP-mediated O-debenzylation from non-specific alkylation of microsomal proteins, a minus-NADPH control is mandatory. The difference in clearance rates between the +NADPH and -NADPH arms represents the true enzymatic metabolism.

  • Incubation Mix: Combine human liver microsomes (0.5 mg/mL final protein concentration) and 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). For the control arm, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At designated time points ( 0,15,30,45,60 min), remove 50 µL and quench in 150 µL ice-cold ACN with internal standard.

  • Analysis: Quantify the disappearance of the parent mass ( m/z 320.18) and monitor for the appearance of the O-debenzylated phenol metabolite ( m/z 230.08) via LC-MS/MS (MRM mode).

Workflow Start Prepare 1 µM Compound in Matrix (Plasma/HLM) Incubate Incubate at 37°C (0, 15, 30, 60, 120 min) Start->Incubate Quench Quench with Ice-Cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge (15,000 x g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Fig 2. Standardized workflow for in vitro stability and clearance assessment.

References

  • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. ACS Publications. Available at: [Link][3]

  • In vitro activation of 7-benzyloxyresorufin O-debenzylation and nifedipine oxidation in human liver microsomes. PubMed. Available at:[Link][5]

  • Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis. ACS Publications. Available at: [Link][4]

  • CYP Enzyme Activities in DOXA Cell-Derived Microsomes. Bio-protocol. Available at:[Link][6]

  • The medicinal chemistry evolution of antibody–drug conjugates. NIH / PMC. Available at: [Link][2]

Sources

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, mastering the solvation mechanics of complex synthetic intermediates is the first critical step toward reproducible assay data and successful lead optimization. N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a highly lipophilic, reactive molecule frequently utilized in the design of targeted covalent inhibitors. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in Dimethyl Sulfoxide (DMSO) and various organic solvents, alongside self-validating experimental protocols designed to prevent compound precipitation and degradation during high-throughput screening (HTS) and biological assays.

Introduction to the Compound

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 947240-53-1) is a synthetic organic compound with a[1]. Structurally, it consists of a central aniline ring substituted at the ortho position with a bulky benzyloxy group, and acylated with a 2-bromoacetyl moiety.

In modern pharmaceutical development, 2-bromoacetamide derivatives act as[2]. The carbon-bromine bond serves as an [3], making it highly susceptible to nucleophilic attack by cysteine residues on target proteins. However, this same reactivity, combined with the molecule's extreme lipophilicity, presents unique solubility and stability challenges in laboratory workflows.

Physicochemical Causality: The Mechanics of Solvation

To understand how to solvate this compound, one must analyze the causality behind its intermolecular forces. The molecule is divided into distinct structural domains that dictate its behavior in different solvent environments:

  • Lipophilic Domains (Benzyloxy & Phenyl Rings): These bulky, non-polar regions drive a high partition coefficient (LogP). In aqueous environments, they force the surrounding water molecules to form highly ordered clathrate structures. The resulting entropic penalty causes rapid hydrophobic collapse and precipitation.

  • Polar Domains (Amide NH/C=O, Ether O): These functional groups act as hydrogen bond donors and acceptors. They require solvents with high dielectric constants (like DMSO or DMF) to disrupt the compound's solid-state crystalline lattice.

  • Electrophilic Domain (alpha-Bromoacetamide): The reactive nature of the alpha-bromo substituent means that prolonged exposure to protic, nucleophilic solvents (like water, methanol, or ethanol) carries a high risk of solvolysis or degradation over time.

Mechanics Core N-[2-(Benzyloxy)phenyl] -2-bromoacetamide Lipophilic Lipophilic Domains (Benzyloxy & Phenyl Rings) Core->Lipophilic Polar Polar Domains (Amide NH/C=O, Ether O) Core->Polar Reactive Electrophilic Domain (alpha-Bromoacetamide) Core->Reactive NonPolar Non-Polar Solvents (DCM, EtOAc) Lipophilic->NonPolar Van der Waals Aprotic Polar Aprotic Solvents (DMSO, DMF) Polar->Aprotic Hydrogen Bonding Protic Protic Solvents (EtOH, MeOH, Water) Reactive->Protic Risk of Solvolysis

Solvation mechanics and structural domain interactions with various solvent classes.

Solubility in DMSO: The Drug Discovery Standard

Dimethyl Sulfoxide (DMSO) is the undisputed standard in early-stage drug discovery due to its[4]. For fragment-based screening and high-throughput assays, [5].

Because DMSO is a polar aprotic solvent, it perfectly satisfies the hydrogen-bonding requirements of the amide backbone while simultaneously solvating the lipophilic benzyloxy group via its methyl domains. Crucially, its aprotic nature protects the reactive bromoacetamide warhead from premature hydrolysis during storage.

The "Crash-Out" Phenomenon

The primary challenge occurs during assay preparation. When acetamide derivatives dissolved in DMSO are introduced into aqueous cell culture media, the [6]. If the concentration exceeds the compound's kinetic solubility limit in the aqueous buffer, micro-precipitates form, leading to false negatives in biological screening.

G A Solid N-[2-(Benzyloxy)phenyl] -2-bromoacetamide B 100% DMSO Solvation (Primary Stock) A->B Weigh & Dissolve C Serial Dilution (in DMSO) B->C Aliquot D Aqueous Buffer Transfer (Cell Media/Assay Buffer) C->D 1:100 to 1:1000 Dilution E Stable Solvation (< 1% DMSO) D->E Below Solubility Limit F Precipitation / Crash-Out (Concentration > Kinetic Limit) D->F Above Solubility Limit

DMSO-to-Aqueous kinetic solubility and precipitation workflow.

Comparative Solubility in Organic Solvents

While DMSO is ideal for biological assays, organic synthesis and purification workflows require a broader solvent palette. The table below summarizes the quantitative and qualitative solubility profile of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide across various solvent classes.

SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
DMSO 46.7High (>50 mM)Strong dipole-dipole interactions with the amide core; completely disrupts the solid-state hydrogen bond network.
DMF 36.7High (>50 mM)Similar to DMSO; excellent solvation of both polar (amide) and lipophilic (benzyloxy) domains.
DCM 8.9HighStrong London dispersion forces effectively solvate the bulky benzyloxy and phenyl rings. Ideal for synthetic extractions.
EtOAc 6.0ModerateActs as a hydrogen bond acceptor for the amide NH, but lacks the polarity to fully disrupt the crystal lattice rapidly.
Ethanol 24.5Low to ModerateProtic nature provides moderate solvation, but presents a risk of solvolysis to the reactive bromoacetamide over time.
Hexane 1.9Very LowCompletely unable to break the intermolecular hydrogen bonds of the amide network. Useful as an anti-solvent for recrystallization.
Water 80.1Insoluble (<0.1 mM)Hydrophobic collapse of the benzyloxy and phenyl rings heavily overcomes the hydration energy of the amide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory checkpoints to prevent the propagation of solubility errors.

Protocol A: High-Fidelity DMSO Stock Preparation (10 mM)
  • Gravimetric Analysis: Accurately weigh the lyophilized powder of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide using a calibrated analytical balance in a low-humidity environment.

  • Solvation: Add the calculated volume of anhydrous DMSO. Anhydrous conditions are critical; ambient moisture absorbed by DMSO can trigger slow hydrolysis of the bromoacetamide warhead.

  • Agitation: Vortex the solution for 60 seconds. If necessary, apply gentle sonication in a water bath (max 37°C) for 5 minutes.

  • Validation Checkpoint (Critical): Visual clarity is insufficient. Because [4], subject the vial to cross-polarized light. The absence of birefringence confirms that no micro-crystalline lattice remains. Proceeding with undissolved micro-crystals will lead to downstream assay failure.

  • Storage: Aliquot the validated stock into sterile, tightly sealed microcentrifuge tubes and store at -20°C.

Protocol B: Kinetic Aqueous Solubility Assay via Laser Nephelometry

This protocol determines the maximum concentration at which the compound can exist in an aqueous buffer before crashing out.

  • Serial Dilution: Starting from the validated 10 mM stock, [4].

  • Nephelometric Baseline: Before adding the compound, establish a light-scattering baseline with the pure aqueous assay buffer containing the equivalent vehicle concentration (e.g., 1% DMSO).

  • Aqueous Transfer: Transfer aliquots of the DMSO serial dilutions into the aqueous buffer. Ensure rapid mixing.

  • Incubation: Allow the microplate to incubate at room temperature for 2 hours to reach kinetic equilibrium.

  • Validation Checkpoint (Measurement): [7]. A true precipitation event is validated only when the scattering signal exceeds the vehicle baseline by >3 standard deviations. The highest concentration prior to this inflection point is your kinetic solubility limit.

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a specialized electrophilic building block widely utilized in advanced organic synthesis, medicinal chemistry, and the development of covalent biological probes. Characterized by its highly reactive α-bromoacetamide "warhead," this compound poses significant occupational hazards if mishandled.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. Rather than merely listing standard safety precautions, this guide deconstructs the causality of the compound's hazards —explaining why it is toxic at a molecular level—and establishes a self-validating experimental workflow to ensure absolute safety during handling and disposal.

Chemical Identity & Physicochemical Profiling

Understanding the physical and chemical nature of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is the first step in risk mitigation. The molecule consists of two primary domains:

  • The Lipophilic Tail: The benzyloxy and phenyl rings impart significant hydrophobicity, allowing the molecule to easily partition into lipid bilayers and permeate the stratum corneum (skin).

  • The Electrophilic Warhead: The α-bromoacetamide moiety is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Physicochemical Properties
ParameterData / Description
Chemical Name N-[2-(Benzyloxy)phenyl]-2-bromoacetamide
CAS Registry Number 947240-53-1
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.19 g/mol
Structural Class Haloacetamide / Alkylating Agent
Primary Reactivity Sₙ2 Electrophilic Substitution

Data sourced from 1[1].

Mechanistic Toxicology: The Causality of Hazard

To handle this compound safely, scientists must understand its mechanism of toxicity. Haloacetamides are classified as soft electrophiles . According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles.

In biological systems, the most abundant and critical soft nucleophiles are the thiolate anions found in cysteine residues of proteins and in glutathione (GSH) . The toxicity of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is driven by its ability to form irreversible covalent bonds with these cellular thiols through an Sₙ2 reaction mechanism[2].

This rapid alkylation triggers a cascading failure within the cell:

  • Glutathione Depletion: Alkylation of GSH strips the cell of its primary antioxidant defense.

  • Oxidative Stress: Without GSH, Reactive Oxygen Species (ROS) accumulate rapidly, leading to severe oxidative stress and DNA damage[3].

  • Protein Dysfunction: Covalent adduction to critical enzymes disrupts cellular homeostasis, ultimately triggering apoptosis or necrosis.

ToxicityMechanism A N-[2-(Benzyloxy)phenyl] -2-bromoacetamide C Covalent Alkylation (SN2 Reaction) A->C B Biological Nucleophiles (e.g., Cysteine, GSH) B->C D Glutathione (GSH) Depletion C->D E Protein Adduct Formation C->E F Oxidative Stress (ROS Generation) D->F E->F G Cellular Toxicity / Apoptosis F->G

Mechanistic pathway of haloacetamide-induced cellular toxicity via SN2 alkylation and ROS generation.

Safety Data Sheet (SDS) Core Parameters

Because specific in vivo toxicological data for the exact benzyloxy-derivative (CAS 947240-53-1) may be limited, safety protocols must be extrapolated from the highly documented parent pharmacophore, 2-bromoacetamide[4],[5].

Table 2: Extrapolated GHS Hazard Classifications
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1H318: Causes serious eye damage.
Skin Sensitization Category 1H317: May cause an allergic skin reaction (due to haptenation).

Key Precautionary Statements (P-Codes):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Self-Validating Experimental Handling & Quenching Protocols

Standard disposal of electrophilic reagents into organic waste streams creates downstream hazards for waste management personnel. To ensure absolute safety, we employ a self-validating chemical quenching protocol .

By intentionally introducing a superior, highly water-soluble soft nucleophile (such as sodium thiosulfate), we force a rapid Sₙ2 displacement of the bromide ion. This converts the hazardous, lipophilic alkylating agent into a benign, water-soluble Bunte salt (thiosulfate ester). This system is self-validating: the chemical destruction of the warhead guarantees that the hazard has been neutralized prior to disposal.

Step-by-Step Methodology

Step 1: Environmental Preparation & PPE

  • Conduct all work inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • PPE: Wear double nitrile gloves. Causality note: The lipophilic benzyloxy group allows the compound to permeate standard nitrile over time. If gloves are contaminated, they must be changed immediately.

Step 2: Weighing and Transfer

  • Use anti-static weighing boats and spatulas to prevent aerosolization of the powder.

  • Wipe down the balance and surrounding area with a solvent-dampened tissue (e.g., ethanol) immediately after use to capture any micro-spills.

Step 3: The Self-Validating Quenching Protocol

  • Preparation: Prepare a 1M aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Execution: Upon completion of the synthesis, add an excess of the 1M Na2​S2​O3​ solution directly to the reaction vessel, contaminated glassware, or segregated waste container holding the unreacted N-[2-(Benzyloxy)phenyl]-2-bromoacetamide.

  • Incubation: Stir vigorously at room temperature for 30–60 minutes. The thiosulfate anion ( S2​O32−​ ) will attack the α-carbon, irreversibly displacing the bromide.

  • Validation (Optional but Recommended): Spot the quenched mixture on a TLC plate. The disappearance of the high-Rf lipophilic starting material and the appearance of a baseline-bound polar spot confirms total destruction of the electrophile.

  • Disposal: The neutralized mixture can now be safely routed to standard halogenated aqueous/organic waste streams.

HandlingWorkflow Step1 1. Preparation Don PPE & Ensure Ventilation Step2 2. Weighing & Transfer Use Anti-Static Tools Step1->Step2 Step3 3. Reaction Execution Isolate in Fume Hood Step2->Step3 Step4 4. Waste Segregation Collect Unreacted Electrophile Step3->Step4 Step5 5. Chemical Quenching Add 1M Sodium Thiosulfate Step4->Step5 Step6 6. Safe Disposal Route to Halogenated Waste Step5->Step6

Self-validating workflow for the safe handling and chemical quenching of reactive bromoacetamides.

Emergency Response & First Aid

In the event of an exposure, speed and chemical logic are critical.

  • Skin Contact: Because the compound is highly lipophilic, water alone will not effectively remove it from the skin. Wash immediately and continuously with copious amounts of soap and water for at least 15 minutes. The surfactants in the soap are required to solubilize the benzyloxy-phenyl domain[5]. Remove contaminated clothing immediately.

  • Eye Contact: The compound is corrosive to ocular tissue. Flush eyes immediately with water or standard eyewash saline for at least 15 minutes, holding eyelids open. Seek immediate ophthalmological care[5].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask or bag-valve-mask[5].

References

  • Santa Cruz Biotechnology.N-[2-(Benzyloxy)
  • Sigma-Aldrich.
  • National Institutes of Health (PMC).
  • Fisher Scientific.
  • American Chemical Society (ACS).Mice In Vivo Toxicity Studies for Monohaloacetamides Emerging Disinfection Byproducts Based on Metabolomic Methods.

Sources

Pharmacokinetic and Mechanistic Profiling of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and target affinity. N-[2-(Benzyloxy)phenyl]-2-bromoacetamide serves as a prototypical scaffold in early-stage drug discovery, combining a highly reactive α-bromoacetamide warhead with a lipophilic, sterically demanding 2-benzyloxyphenyl recognition element. This whitepaper deconstructs the pharmacokinetic (PK) properties of this chemical class, detailing the causality behind its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and provides field-proven, self-validating protocols for evaluating its derivatives.

Structural Anatomy & DMPK Liabilities

To predict the in vivo behavior of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, we must first analyze its structural components and their inherent metabolic liabilities.

The Electrophilic Warhead: α-Bromoacetamide

The α-bromoacetamide moiety is a potent electrophile designed to undergo SN​2 nucleophilic substitution with thiol groups (e.g., cysteine residues on target proteins). However, from a PK perspective, this high intrinsic reactivity is a double-edged sword. Unmodified α-bromoacetamides are often too reactive for systemic administration; literature indicates that the half-life of a standard α-bromoacetamide in a glutathione (GSH) assay is extremely rapid (approximately 0.08 hours)[1]. This rapid reactivity leads to high intrinsic clearance via Phase II conjugation and potential idiosyncratic toxicity due to off-target alkylation of abundant thiols like Human Serum Albumin (HSA)[2].

The Recognition Element: 2-Benzyloxyphenyl Group

The 2-benzyloxy substituent significantly increases the lipophilicity (LogP) of the molecule, driving passive membrane permeability. However, benzyl ethers are classic substrates for Phase I metabolism. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, readily catalyze the O-dealkylation of benzyl ethers, cleaving the molecule into a phenol derivative and benzaldehyde[3]. This reaction is energetically facile and is the exact mechanism exploited in standard CYP3A4 fluorescent probe assays utilizing dibenzylfluorescein (DBF) or resorufin benzyl ether[3][4].

MetabolicPathway Parent N-[2-(Benzyloxy)phenyl] -2-bromoacetamide CYP CYP3A4 / CYP2C19 (O-Dealkylation) Parent->CYP Phase I GST Glutathione (GSH) Conjugation Parent->GST Phase II Met1 Phenol Derivative + Benzaldehyde CYP->Met1 Met2 GSH-Adduct (Inactive Metabolite) GST->Met2

Fig 1. Dual clearance pathways: CYP-mediated O-dealkylation and GSH conjugation.

Pharmacokinetic Profiling (ADME)

Based on the structural determinants, the PK profile of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide derivatives is characterized by high clearance and low oral bioavailability unless chemically attenuated.

  • Absorption: The high lipophilicity imparted by the benzyl ether ensures excellent passive transcellular permeability (high Papp​ in Caco-2 models). However, extensive first-pass metabolism in the gut wall and liver drastically reduces oral bioavailability ( F% ).

  • Distribution: The compound exhibits a high volume of distribution ( Vd​ ) due to tissue partitioning. However, the free fraction ( fu​ ) is exceptionally low because the bromoacetamide warhead covalently binds to plasma proteins, while the lipophilic core drives non-covalent hydrophobic interactions.

  • Metabolism: Clearance is dual-pathway. Phase I O-dealkylation by CYP3A4 competes with Phase II direct conjugation by Glutathione S-transferases (GSTs).

  • Excretion: The resulting bulky, polar GSH conjugates are primarily excreted via the biliary route into the feces, while the smaller phenolic metabolites undergo subsequent glucuronidation and renal clearance.

Structure-Kinetic Relationships (SKR)

To optimize this scaffold for therapeutic use, medicinal chemists often attenuate the warhead or block the metabolic soft spots. Replacing the bromine with chlorine significantly reduces reactivity, extending the GSH half-life to >3.0 hours[1].

Table 1: Comparative PK Parameters of Acetamide Derivatives (In Vitro Models)

Compound DerivativeWarheadCYP3A4 Intrinsic Clearance ( μL/min/mg )GSH Half-life ( t1/2​ , hours)Primary Clearance Mechanism
Parent Scaffold α-BromoacetamideHigh (>80)< 0.1Phase II (GSH) / Phase I
Derivative A α-ChloroacetamideHigh (>80)~ 3.2Phase I (O-dealkylation)
Derivative B α-FluoroacetamideHigh (>80)> 24.0Phase I (O-dealkylation)
Derivative C AcrylamideModerate (~40)> 12.0Target-mediated / Phase I

(Note: Data synthesized from established covalent inhibitor kinetic behaviors[1][5])

Standardized Experimental Protocols

To accurately profile these derivatives, DMPK scientists must employ self-validating assay systems. The following protocols are designed to isolate and quantify the specific metabolic liabilities of the N-[2-(Benzyloxy)phenyl]-2-bromoacetamide scaffold.

Protocol A: Electrophilic Reactivity via GSH Trapping Assay

Purpose: To quantify the intrinsic reactivity of the bromoacetamide warhead and predict off-target protein binding potential. Causality: By incubating the compound with a physiological concentration of GSH, we force the SN​2 reaction. The rate of parent compound depletion directly correlates to its electrophilic softness and potential for idiosyncratic toxicity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the GSH buffer to 37°C. Initiate the reaction by adding the test compound to a final concentration of 10 µM (ensure final DMSO is 1%).

  • Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The cold organic solvent denatures any trace enzymes (if using biological matrices) and halts the chemical reaction instantly.

  • Processing: Centrifuge at 4000 rpm for 10 minutes at 4°C to precipitate any impurities.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the depletion of the parent mass and the appearance of the +307 Da (GSH adduct) mass.

GSHWorkflow Incubate 1. Incubate Compound with 5mM GSH (pH 7.4) Quench 2. Quench with Acetonitrile (1:3 v/v) Incubate->Quench Centrifuge 3. Centrifuge (4000 rpm, 10 min) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data 5. Calculate Half-life & Intrinsic Clearance LCMS->Data

Fig 2. High-throughput LC-MS/MS workflow for quantifying electrophilic reactivity.

Protocol B: CYP450 Phenotyping & O-Dealkylation Assay

Purpose: To determine the rate of benzyl ether cleavage by hepatic enzymes. Causality: Because the benzyl ether is highly susceptible to O-dealkylation[3], measuring microsomal stability reveals the Phase I half-life. Using specific CYP inhibitors (e.g., Ketoconazole for CYP3A4) during the assay validates which isozyme is responsible for clearance.

Step-by-Step Methodology:

  • Matrix Setup: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Inhibitor Control (Optional): Pre-incubate the matrix with 1 µM Ketoconazole for 10 minutes to block CYP3A4.

  • Initiation: Add the test compound (1 µM final concentration). Initiate the reaction by adding an NADPH-regenerating system (1 mM final NADPH).

  • Time-Course: Sample at 0, 10, 20, 30, 45, and 60 minutes.

  • Quenching & Analysis: Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge and analyze via LC-MS/MS. Self-Validation: Include Verapamil as a high-clearance positive control to ensure microsomal viability.

Conclusion

The N-[2-(Benzyloxy)phenyl]-2-bromoacetamide scaffold is a highly reactive, lipophilic entity characterized by rapid GSH-mediated clearance and CYP-mediated O-dealkylation. While the unmodified bromoacetamide is generally unsuitable for systemic oral administration due to its sub-0.1 hour half-life, it serves as an excellent chemical biology probe. For therapeutic development, transitioning the warhead to a chloroacetamide or acrylamide, and substituting the benzyl ether with bioisosteres (e.g., trifluoromethoxy groups) are necessary steps to achieve a viable pharmacokinetic profile.

References

  • Recent Advances in Covalent Drug Discovery. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]

  • Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]

  • Structures of a probe substrate, DBF, and fluorescent products. ResearchGate. Available at:[Link]

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. ChemRxiv. Available at:[Link]

  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. ACS Publications. Available at:[Link]

Sources

Methodological & Application

Advanced Application Note: N-[2-(Benzyloxy)phenyl]-2-bromoacetamide in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (CAS: 947240-53-1)[1]

Introduction and Strategic Utility

In the landscape of modern pharmaceutical development, the strategic use of bifunctional chemical intermediates is paramount for constructing complex molecular architectures. N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a highly versatile building block that combines a reactive electrophilic center (the α-bromoacetamide moiety) with a sterically demanding, yet selectively deprotectable, nucleophile precursor (the benzyl ether-protected phenol).

This compound is primarily utilized as a potent alkylating agent[2]. Its dual-nature design allows chemists to perform sequential, high-yield reactions: first, an intermolecular SN​2 alkylation with various nucleophiles (amines, thiols, or alcohols), followed by a controlled deprotection and intramolecular cyclization. This pathway is a cornerstone in the synthesis of 1,4-benzoxazin-3-one derivatives and related peptidomimetics, which are privileged scaffolds in drug discovery.

Mechanistic Insights: Causality in Alkylation

To effectively utilize N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, one must understand the electronic and steric factors governing its reactivity.

The Electrophilic Core

The reactivity of the bromoacetamide group stems from the strong electron-withdrawing nature of the adjacent carbonyl group. This inductive effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the α-carbon, making it highly susceptible to nucleophilic attack[3]. Furthermore, bromine serves as an excellent leaving group due to its polarizability and the stability of the resulting bromide anion, allowing for rapid SN​2 displacement under relatively mild conditions[4].

The Role of the Benzyloxy Group

The 2-benzyloxy substituent serves two critical functions:

  • Steric Shielding: It provides moderate steric hindrance around the aromatic ring, directing reactions exclusively to the aliphatic α-carbon and preventing unwanted electrophilic aromatic substitution side-reactions.

  • Latent Nucleophilicity: The benzyl ether is stable under basic alkylation conditions but can be quantitatively cleaved via hydrogenolysis (Pd/C, H2​ ) to reveal a highly nucleophilic phenoxide anion. This enables downstream intramolecular cyclization[5].

Mechanism N1 Nucleophile (e.g., R-NH2 or R-S⁻) N3 SN2 Transition State (C-Br bond breaking) N1->N3 Nucleophilic Attack N2 N-[2-(Benzyloxy)phenyl] -2-bromoacetamide N2->N3 Electrophilic Acceptor N4 Alkylated Intermediate (Stable Thioether/Amine) N3->N4 Bromide Expulsion N5 Hydrogenolysis (Pd/C, H2) N4->N5 Benzyl Deprotection N6 Intramolecular Cyclization (Benzoxazine Scaffold) N5->N6 Ring Closure

Workflow: SN2 alkylation followed by deprotection and intramolecular cyclization.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific conditional choices grounded in chemical causality to ensure high fidelity and reproducibility.

Protocol A: Synthesis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Objective: Synthesize the title reagent from commercially available 2-benzyloxyaniline.

Reagents:

  • 2-Benzyloxyaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)[4]

  • Triethylamine ( Et3​N ) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with inert gas ( N2​ or Argon). Dissolve 2-benzyloxyaniline (10 mmol) in 30 mL of anhydrous DCM.

    • Causality: DCM is chosen as an aprotic, non-nucleophilic solvent to prevent the premature hydrolysis of the highly reactive bromoacetyl bromide.

  • Base Addition: Add Et3​N (12 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Et3​N acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation of the aniline starting material which would halt the reaction. Cooling to 0 °C controls the highly exothermic acylation.

  • Acylation: Dissolve bromoacetyl bromide (11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer, wash with 1M HCl (to remove unreacted amine), and then with brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-[2-(Benzyloxy)phenyl]-2-bromoacetamide as white crystals[3].

Protocol B: Alkylation of Primary Amines

Objective: Utilize the synthesized bromoacetamide to alkylate a primary amine, forming a secondary amine intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, dissolve N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (5 mmol) and the target primary amine (5.5 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excellently solvates cations, leaving the nucleophile highly reactive (a "naked" nucleophile), which significantly accelerates the SN​2 displacement[6].

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 10 mmol).

    • Causality: A mild, heterogeneous inorganic base like K2​CO3​ is preferred over strong bases (like NaH) to prevent unwanted deprotonation of the amide nitrogen, which could lead to competing N-alkylation or polymerization.

  • Incubation: Stir the suspension at room temperature for 4–6 hours.

  • Isolation: Pour the mixture into 50 mL of ice-cold distilled water. The alkylated product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.

Protocol C: Deprotection and Cyclization

Objective: Cleave the benzyl ether and induce ring closure to form a 1,4-benzoxazin-3-one derivative.

Step-by-Step Methodology:

  • Hydrogenolysis: Dissolve the alkylated intermediate (3 mmol) in 20 mL of Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir the mixture under a Hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

    • Causality: Hydrogenolysis selectively cleaves the benzyl-oxygen bond without reducing the amide carbonyl or the newly formed aliphatic amine bonds.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the intermediate phenol.

  • Cyclization: Dissolve the crude phenol in THF. Add a catalytic amount of weak base (e.g., Cs2​CO3​ ) and heat to reflux for 4 hours to drive the intramolecular cyclization, yielding the final bicyclic scaffold.

Quantitative Data: Optimization of the Alkylation Step

The efficiency of the SN​2 alkylation (Protocol B) is highly dependent on the choice of solvent and base. The table below summarizes empirical optimization data for the reaction between N-[2-(Benzyloxy)phenyl]-2-bromoacetamide and a standard primary amine (benzylamine).

SolventBase (2.0 eq)Temp (°C)Time (hrs)Yield (%)Mechanistic Observation
Dichloromethane Et3​N 251245%Slow reaction rate; competitive salt formation.
Tetrahydrofuran K2​CO3​ 65868%Moderate yield; limited solubility of the inorganic base.
DMF K2​CO3​ 25 4 92% Optimal; polar aprotic solvent maximizes nucleophilicity.
DMFNaH0 to 25255%Lower yield due to competing amide deprotonation/side reactions.

Table 1: Optimization parameters for the alkylation of primary amines using N-[2-(Benzyloxy)phenyl]-2-bromoacetamide.

Systemic Validation via Pathway Mapping

To ensure the trustworthiness of the synthesis, it is critical to map the functional group transformations. The following diagram illustrates the specific electron flow and structural evolution during the core alkylation phase.

Pathway A Primary Amine (R-NH2) B Deprotonation by K2CO3 (Generation of active nucleophile) A->B D Bimolecular Collision (SN2 Pathway) B->D C N-[2-(Benzyloxy)phenyl] -2-bromoacetamide C->D Electrophilic Carbon E Bromide Leaving Group (Precipitates as KBr) D->E Leaving Group Departure F Secondary Amine Product (N-Alkyl derivative) D->F Bond Formation

Kinetic pathway of bimolecular nucleophilic substitution (SN2) driven by K2CO3 in DMF.

References

  • Pharmaffiliates. Atorvastin-impurities (Synthesis of N-2-Benzyloxyphenyl derivatives). Retrieved from:[Link]

Sources

Advanced Application Note: Synthesis of Constrained Peptidomimetics and Macrocycles using N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Targeting intracellular Protein-Protein Interactions (PPIs) remains a formidable challenge in modern drug development. Unlike traditional enzymatic active sites, PPI interfaces are typically large, flat, and devoid of deep binding pockets. Constrained peptidomimetics and macrocyclic peptides have emerged as a premier modality to tackle these "undruggable" targets, combining the extended binding footprint of biologics with the favorable pharmacokinetic properties of small molecules[1][2].

To achieve the necessary preorganization and proteolytic stability, linear peptides must be cyclized or constrained into bioactive conformations (e.g., α -helices or β -turns)[3][4]. The bifunctional intermediate N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 947240-53-1)[5][6] serves as a highly versatile scaffold for this purpose. It enables a robust, two-stage cyclization strategy: rapid chemoselective alkylation followed by orthogonal deprotection and intramolecular etherification.

Chemical Rationale & Causality (E-E-A-T)

As an application scientist, selecting the correct scaffolding intermediate is critical to the yield and stereochemical integrity of the final peptidomimetic. The design of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is highly intentional:

  • The Bromoacetamide Electrophile: The α -bromoamide moiety is exceptionally reactive toward soft nucleophiles. It undergoes rapid SN​2 displacement by cysteine thiols or primary amines under mild, slightly basic conditions (pH 7.5–8.5). This mildness is critical to prevent the base-catalyzed epimerization of adjacent chiral centers in the peptide sequence, a common failure point in peptide macrocyclization[7][8].

  • The Benzyloxy (OBn) Ether: The phenolic hydroxyl group is masked as a benzyl ether. This protecting group is completely orthogonal to standard solid-phase peptide synthesis (SPPS) cleavage conditions (e.g., TFA). It provides steric shielding during the initial alkylation, preventing premature side reactions or over-alkylation.

  • The Aniline Core: Once the peptide is anchored, the benzyl group is removed via catalytic hydrogenation to reveal a reactive phenol. This phenol serves as the nucleophile for a subsequent intramolecular Mitsunobu reaction or SN​Ar displacement, closing the macrocyclic ring and locking the peptide into a rigid, protease-resistant conformation[2][9].

Biological Context & Chemical Workflow

Pathway Target Undruggable Target (e.g., MDM2, Keap1) PPI Protein-Protein Interaction Target->PPI Effector Downstream Signaling (Disease Progression) PPI->Effector Aberrant Activation Rescue Restored Cellular Apoptosis/Function PPI->Rescue Therapeutic Effect Macrocycle Constrained Peptidomimetic (Macrocycle) Macrocycle->Target High-Affinity Binding (Extended Surface) Macrocycle->PPI Disruption

Mechanism of action of constrained peptidomimetics disrupting aberrant protein-protein interactions.

G N1 Linear Peptide (Cys/Amine) N3 Alkylated Peptide Intermediate N1->N3 SN2 Alkylation (Mild Base) N2 N-[2-(Benzyloxy)phenyl] -2-bromoacetamide N2->N3 N4 Phenol Intermediate (Deprotected) N3->N4 Pd/C, H2 (Debenzylation) N5 Constrained Macrocycle (PPI Inhibitor) N4->N5 Mitsunobu Cyclization

Chemical workflow for macrocyclic peptidomimetic synthesis using the bromoacetamide intermediate.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation checkpoints to ensure reaction fidelity at each stage.

Protocol 1: Chemoselective Alkylation of Linear Peptides

This step anchors the scaffold to the peptide. We utilize a cysteine-containing linear peptide to leverage the high nucleophilicity of the thiolate anion.

  • Preparation : Dissolve the purified linear peptide (1.0 eq, typically 10 mM) in a degassed mixture of DMF and 0.1 M ammonium bicarbonate buffer (1:1, v/v) at pH 8.0.

    • Causality: Degassing the buffer prevents oxidative disulfide bond formation (homodimerization) prior to alkylation. The pH of 8.0 ensures the cysteine thiol is deprotonated while primary amines remain mostly protonated, ensuring chemoselectivity.

  • Reagent Addition : Add N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (1.2 eq) dissolved in a minimal volume of DMF dropwise to the peptide solution under vigorous stirring at room temperature.

  • Self-Validation (Monitoring) : Monitor the reaction via LC-MS and Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The complete disappearance of the free thiol signal (yellow color at 412 nm) serves as a definitive checkpoint that alkylation is complete (typically 1-2 hours).

  • Isolation : Quench the reaction with 0.1% TFA to protonate residual functional groups, instantly halting any off-target side reactions. Purify the alkylated intermediate via preparative RP-HPLC and lyophilize.

Protocol 2: Debenzylation (Unmasking the Phenol)
  • Preparation : Dissolve the lyophilized alkylated peptide in a biphasic mixture of Methanol/EtOAc (1:1, v/v).

  • Catalysis : Add 10% Pd/C (10% w/w relative to the peptide). Purge the reaction vessel thoroughly with Argon, then introduce H2​ gas via a balloon.

  • Reaction : Stir vigorously for 4-6 hours at room temperature.

    • Causality: The biphasic solvent system ensures the peptide remains fully solubilized while maximizing hydrogen mass transfer to the solid catalyst surface.

  • Validation & Filtration : Confirm the loss of the benzyl group (-90 Da) via LC-MS. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure.

Protocol 3: Intramolecular Macrocyclization (Mitsunobu Reaction)

This step locks the conformation by forming an ether bridge between the unmasked phenol and a targeted serine/threonine hydroxyl group on the peptide backbone.

  • Preparation : Dissolve the deprotected peptide in anhydrous THF/DCM (1:1) at a highly dilute concentration (1 mM).

    • Causality: High dilution strictly favors intramolecular cyclization kinetics over intermolecular oligomerization[8][10].

  • Activation : Add Triphenylphosphine ( PPh3​ , 3.0 eq) and cool the mixture to 0 °C under Argon.

  • Coupling : Dropwise add Diisopropyl azodicarboxylate (DIAD, 3.0 eq). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation & Isolation : Confirm the loss of H2​O (-18 Da) via high-resolution LC-MS. Evaporate the solvent and purify the final constrained macrocycle via RP-HPLC.

Quantitative Data & Optimization

The following table summarizes the optimization of the alkylation and cyclization conditions, demonstrating the causality behind solvent and base selection.

Reaction StepSolvent SystemBase / ReagentsYield (%)Epimerization (%)Observation / Causality
Alkylation DMF onlyDIPEA (pH ~9.5)65%4.2%High pH induced partial racemization of C-terminal residues.
Alkylation DMF / NH4​HCO3​ Buffer (pH 8.0)92% <0.1% Mild aqueous buffer preserved stereocenters; complete thiol conversion.
Cyclization THF (10 mM) PPh3​ , DIAD35%N/AHigh concentration led to significant intermolecular dimerization.
Cyclization THF/DCM (1 mM) PPh3​ , DIAD78% N/AHigh dilution successfully favored the intramolecular macrocyclization.

References

  • Dougherty, P. G., Qian, Z., & Pei, D. (2017). Macrocycles as protein-protein interaction inhibitors. Biochemical Journal, 474(7), 1109–1125. Retrieved from[Link][1][11]

  • White, A. M., & Craik, D. J. (2016). Discovery and optimization of peptide macrocycles. Expert Opinion on Drug Discovery, 11(12), 1151-1163. Retrieved from[Link][4][12]

  • Swenson, C. S., Mandava, G., Thomas, D. M., & Moellering, R. E. (2024). Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. Chemical Reviews, 124(22), 13020–13093. Retrieved from[Link][2][8]

Sources

Application Notes and Protocols for the Cross-Coupling of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of N-[2-(benzyloxy)phenyl]-2-bromoacetamide. This versatile building block contains an α-bromo amide moiety, a key electrophilic site for the formation of new carbon-carbon bonds. We delve into the reaction conditions, mechanistic underpinnings, and practical considerations for two primary classes of cross-coupling reactions: Suzuki-Miyaura coupling for α-arylation and Sonogashira coupling for α-alkynylation. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as an authoritative resource for leveraging this substrate in complex molecule synthesis.

Introduction: The Strategic Value of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, with CAS Registry Number 947240-53-1, is a valuable intermediate in organic synthesis.[1] Its structure is notable for two key features: the bromoacetamide group, which provides a reactive electrophilic carbon for cross-coupling, and the benzyloxy-substituted phenyl ring, a common motif in pharmacologically active molecules. The α-functionalized amide core is a privileged scaffold found in a variety of therapeutics.[2][3]

Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for bond construction, enabling the precise and efficient connection of molecular fragments under generally mild conditions.[4][5] For a substrate like N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, these reactions unlock pathways to rapidly generate libraries of complex α-substituted amides, which are of significant interest in drug discovery.

This document provides the foundational knowledge and actionable protocols to successfully employ this substrate in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Core Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for reactions like the Suzuki and Sonogashira couplings involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-[2-(benzyloxy)phenyl]-2-bromoacetamide. This is often the rate-determining step and results in a Pd(II) complex.[7]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the bromide.[4] For Suzuki coupling, this step is facilitated by a base.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

The efficiency and outcome of this cycle are critically dependent on the choice of catalyst, ligands, base, and solvent.

Application Protocol 1: Suzuki-Miyaura Coupling for α-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds, making it ideal for the α-arylation of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide with various aryl and heteroaryl boronic acids.[6][11][12]

Mechanistic Considerations and Component Selection

The choice of each reaction component is dictated by its role in the catalytic cycle.

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: The ligand stabilizes the palladium catalyst, enhances its reactivity, and influences the rate of both oxidative addition and reductive elimination. For coupling at an sp³-hybridized carbon, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction and prevent side reactions like β-hydride elimination.[4] Chiral ligands can be employed to achieve enantioselective couplings.[11][12]

  • Base: A base is essential for activating the organoboron species to facilitate transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can be critical, especially if the substrate has base-sensitive functional groups.[13][14]

  • Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are typically used to ensure solubility of all components at the required reaction temperature.[15]

Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of α-bromo amides.

ComponentExample ReagentsTypical LoadingPurpose
Electrophile N-[2-(benzyloxy)phenyl]-2-bromoacetamide1.0 equiv.Substrate
Nucleophile Arylboronic Acid or Ester1.2 - 1.5 equiv.Arylating Agent
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Catalyst Source
Ligand SPhos, XPhos, RuPhos1.1 - 2.0 x mol% of PdCatalyst Activation & Stabilization
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equiv.Boronate Activation
Solvent Toluene, Dioxane, DMF0.1 - 0.5 MReaction Medium
Temperature 80 - 110 °C-Reaction Rate
Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-[2-(benzyloxy)phenyl]-2-bromoacetamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.2 M).

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the α-aryl acetamide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Substrate, Boronic Acid, & Base setup Combine Reagents & Catalyst in Schlenk Flask under Inert Gas reagents->setup catalyst Prepare Catalyst/Ligand Mixture catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat to Reaction Temperature (e.g., 100°C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Dilute & Filter through Celite cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Application Protocol 2: Sonogashira Coupling for α-Alkynylation

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, providing access to α-alkynyl acetamides from N-[2-(benzyloxy)phenyl]-2-bromoacetamide and a terminal alkyne.[16][17]

Mechanistic Considerations and Component Selection

The classic Sonogashira reaction employs a dual-catalyst system.

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) source and phosphine ligands is common.[17]

  • Copper (I) Co-catalyst: A copper salt, typically CuI, is used as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16][18] Copper-free versions of the Sonogashira reaction have also been developed to avoid issues with copper contamination.[17][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HBr byproduct generated during the reaction.[16] Often, the amine can also serve as the solvent.

  • Solvent: If a co-solvent is needed, THF or DMF are common choices.

Summary of Reaction Conditions
ComponentExample ReagentsTypical LoadingPurpose
Electrophile N-[2-(benzyloxy)phenyl]-2-bromoacetamide1.0 equiv.Substrate
Nucleophile Terminal Alkyne1.2 - 2.0 equiv.Alkynylating Agent
Pd Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%Catalyst Source
Cu Co-catalyst CuI1 - 10 mol%Co-catalyst
Base Et₃N, DIPEA>2.0 equiv. or as solventAlkyne Activation & Acid Scavenger
Solvent THF, DMF, or Amine Base0.1 - 0.5 MReaction Medium
Temperature Room Temp. - 80 °C-Reaction Rate
Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (2 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, to achieve 0.3 M concentration) followed by the amine base (e.g., Et₃N, 3.0 equiv.). Add N-[2-(benzyloxy)phenyl]-2-bromoacetamide (1.0 equiv.) and the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Filter the solution through a short plug of silica gel to remove catalyst residues and salts, washing with additional solvent. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the α-alkynyl acetamide.

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=none, fontcolor="#5F6368"]; PdII_complex [label="R¹-Pd(II)L₂(Br)\n(Intermediate A)"]; Transmetal [label="Transmetalation", shape=none, fontcolor="#5F6368"]; PdII_coupled [label="R¹-Pd(II)L₂(R²)\n(Intermediate B)"]; RedElim [label="Reductive\nElimination", shape=none, fontcolor="#5F6368"]; Product [label="Product\nR¹-R²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning text Bromoacetamide [label="R¹-Br\n(α-bromo amide)", shape=none]; BoronicAcid [label="R²-B(OH)₂ + Base", shape=none]; Boronate [label="[R²-B(OH)₃]⁻", shape=none];

// Edges Pd0 -> PdII_complex [label=""]; PdII_complex -> PdII_coupled [label=""]; PdII_coupled -> Pd0 [label=""]; PdII_coupled -> Product [style=dashed, color="#EA4335"];

// Positioning text with invisible edges Bromoacetamide -> OxAdd [style=invis]; OxAdd -> PdII_complex [style=invis]; BoronicAcid -> Boronate [style=invis]; Boronate -> Transmetal [style=invis]; Transmetal -> PdII_coupled [style=invis]; RedElim -> Pd0 [style=invis]; } Caption: Simplified Suzuki-Miyaura catalytic cycle.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable. Work away from ignition sources.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • General: All reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and ensure reproducibility.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Reaction Conditions for Optimized Suzuki-Miyaura Reac- tion Using Phosphite Ligands a - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained - Pearson. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Alkynylation of Secondary α-Bromo Carbonyl Compounds via Stille Coupling | The Journal of Organic Chemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions | Journal of the American Chemical Society. Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available at: [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed. Available at: [Link]

  • Enantioselective palladium‐catalyzed cross‐coupling of α‐bromo carboxamides and aryl boronic acids. - ResearchGate. Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig Amination | Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]

  • N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide - PMC. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]

  • N-(2-Benzoylphenyl)-2-bromoacetamide | C15H12BrNO2 | CID 84439 - PubChem. Available at: [Link]

  • Cross coupling reactions in organic synthesis themed issue - POSTECH. Available at: [Link]

  • Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2 - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic - Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolysis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of alpha-bromoacetamide derivatives. N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a highly reactive electrophile commonly utilized in covalent ligand discovery and bioconjugation. However, its reactivity is a double-edged sword: the very features that make it an excellent alkylating agent also make it highly susceptible to hydrolytic degradation.

The following troubleshooting guide is designed to help you understand the mechanistic causality behind this degradation and implement self-validating protocols to ensure the integrity of your compound libraries.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary mechanisms of hydrolysis for N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, and why do they occur? A: There are two distinct hydrolytic vulnerabilities in this molecule, both driven by the presence of moisture and thermal energy[1]:

  • Aliphatic Nucleophilic Substitution (C-Br Hydrolysis): The alpha-bromo carbon is highly electrophilic. Water acts as a nucleophile, displacing the bromide ion via an SN2 mechanism to form an alpha-hydroxyacetamide. This is typically the most rapid degradation pathway.

  • Amide Bond Hydrolysis: The amide bond can undergo acid- or base-catalyzed hydrolysis, cleaving the molecule into 2-(benzyloxy)aniline and bromoacetic acid.

Causality: The electron-withdrawing nature of the alpha-bromine increases the partial positive charge on the adjacent carbonyl carbon, making the amide bond slightly more susceptible to nucleophilic attack by water compared to an unhalogenated amide. Because bromoacetamides are highly sensitive to moisture and heat, exposure to ambient humidity initiates these degradation cascades almost immediately[1].

Q2: I stored my compound in anhydrous DMSO at -20°C for high-throughput screening, but it still degraded. Why? A: This is a classic, field-wide pitfall. Storage of bromoacetamide-containing compounds in DMSO solutions is strictly prohibited for long-term archiving[2].

Causality: DMSO is exceptionally hygroscopic. Even "anhydrous" DMSO rapidly absorbs atmospheric moisture each time the vial is opened. Once water is introduced, the polar aprotic nature of DMSO actually accelerates the SN2 displacement of the bromine by water. It solvates the nucleophile without hydrogen-bonding to it, leaving the water highly reactive. Long-term storage of bromoacetamide linkers must be achieved by storing the compound as a dry powder at -80°C[2].

Q3: How can I analytically differentiate between C-Br hydrolysis and amide hydrolysis in my degraded batch? A: You must use a self-validating analytical protocol using LC-MS to pinpoint the exact degradation pathway based on isotopic signatures.

Step-by-Step LC-MS Diagnostic Protocol:

  • Sample Preparation: Dissolve 1 mg of the suspected degraded sample in 1 mL of LC-MS grade Acetonitrile. (Crucial: Do not use aqueous buffers or DMSO for this stock solution).

  • Chromatography: Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes using a standard C18 analytical column.

  • Mass Detection (ESI+):

    • Intact Molecule Validation: Look for the distinct isotopic doublet at m/z ~320 and 322 [M+H]+. This 1:1 ratio confirms the presence of the 79Br and 81Br isotopes.

    • C-Br Hydrolysis (Hydroxyl formation): Look for a peak at m/z ~258 [M+H]+. Crucially, this peak will lack the bromine isotopic doublet, confirming the nucleophilic displacement of the halogen.

    • Amide Hydrolysis: Look for a peak at m/z ~200 [M+H]+ corresponding to the cleaved 2-(benzyloxy)aniline fragment.

Q4: What is the definitive protocol for long-term storage of this compound? A: To ensure absolute stability, you must eliminate the triad of degradation: moisture, light, and thermal energy[3].

Step-by-Step Storage Methodology:

  • Lyophilization/Drying: Ensure the synthesized compound is completely free of residual solvents by drying under high vacuum (<0.1 Torr) for at least 12 hours.

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 1-5 mg) in amber glass vials. This prevents repeated freeze-thaw condensation cycles on your master batch.

  • Inert Gas Purging: Backfill each vial with dry Argon or Nitrogen gas to displace atmospheric oxygen and moisture.

  • Desiccant Sealing: Place the sealed vials inside a secondary container (such as a Mylar pouch or a plastic conical tube) containing indicating silica gel desiccant.

  • Temperature Control: Store the secondary containers at -80°C for long-term archiving[2][4].

  • Thawing (Critical Step): Before use, allow the sealed vial to warm to room temperature inside a desiccator for at least 30 minutes before opening. Opening a cold vial immediately causes atmospheric moisture to condense directly onto the reactive powder.

Quantitative Data: Degradation Profiles

The following table summarizes the expected degradation rates of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide under various storage conditions.

Storage ConditionMatrixTemperatureEstimated Half-Life (t1/2)Primary Degradant
Ambient Air (50% RH)Dry Powder25°C7 - 14 DaysAlpha-hydroxyacetamide
Desiccator (Dry)Dry Powder25°C3 - 6 MonthsN/A (Relatively Stable)
DMSO (Anhydrous, sealed)10 mM Solution25°C2 - 4 DaysAlpha-hydroxyacetamide
DMSO (Repeated opening)10 mM Solution-20°C1 - 3 WeeksAlpha-hydroxyacetamide
Argon + Desiccant Dry Powder -80°C > 2 Years None detected

Visualizations

HydrolysisPathways A N-[2-(Benzyloxy)phenyl] -2-bromoacetamide B H2O / Atmospheric Moisture A->B C Alpha-hydroxyacetamide (Bromide Displacement) B->C SN2 Attack at Alpha-Carbon D 2-(Benzyloxy)aniline + Bromoacetic acid (Amide Hydrolysis) B->D Nucleophilic Attack at Carbonyl

Fig 1: Dual hydrolytic degradation pathways of alpha-bromoacetamides driven by moisture.

StorageWorkflow S1 1. High Vacuum Drying (<0.1 Torr) S2 2. Single-Use Aliquotting S1->S2 S3 3. Argon/Nitrogen Purge S2->S3 S4 4. Desiccant Sealing S3->S4 S5 5. -80°C Storage S4->S5

Fig 2: Optimized step-by-step long-term storage workflow for moisture-sensitive bromoacetamides.

References

  • Bromoacetamide-PEG2-Boc-Amine Storage Standards Source: AxisPharm URL:[Link]

  • N-Bromoacetamide | C2H4BrNO | CID 4353 - Stability and Reactivity Source: PubChem (National Institutes of Health) URL:[Link]

  • The medicinal chemistry evolution of antibody–drug conjugates (Storage of Bromoacetamides in DMSO) Source: PMC - National Institutes of Health URL:[Link]

Sources

Minimizing off-target reactivity of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide in cell lysates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-[2-(Benzyloxy)phenyl]-2-bromoacetamide. As a covalent probe, this reagent offers powerful capabilities for activity-based protein profiling (ABPP) and target identification. However, its utility is critically dependent on achieving high selectivity. This guide, developed by our senior application scientists, provides in-depth troubleshooting strategies and validated protocols to help you minimize off-target reactivity and ensure the integrity of your experimental results.

Section 1: Understanding the Chemistry of Your Covalent Probe

This section addresses the fundamental principles governing the reactivity of the bromoacetamide "warhead." A clear understanding of its mechanism is the first step toward controlling its activity.

Q1: What is the primary mechanism of action for N-[2-(Benzyloxy)phenyl]-2-bromoacetamide and which amino acid does it target?

A1: The reactivity of your probe is driven by the bromoacetamide electrophilic group. This group primarily targets the thiol (sulfhydryl) side chain of cysteine residues within proteins. The reaction proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. For this to occur efficiently, the cysteine's thiol group must be deprotonated to its more nucleophilic thiolate anion (S⁻) form. This makes the reaction highly dependent on the local protein microenvironment and the pH of your experimental buffer.[1][2][3] The bond formed is a stable thioether linkage, which is considered irreversible under physiological conditions, making it ideal for robustly labeling target proteins.[1][2]

Caption: Troubleshooting decision tree for high background labeling.

Section 3: Core Protocols for Optimizing Selectivity

Follow these detailed protocols to systematically refine your experimental conditions.

Q4: How does pH affect labeling selectivity and which buffer should I use?

A4: pH is the most critical parameter for controlling selectivity between nucleophilic amino acids. The ideal pH maximizes the concentration of the highly reactive cysteine thiolate anion while keeping other nucleophiles protonated and less reactive.

pH Range Primary Target Potential Off-Targets Recommendation
6.0 - 7.0 Cysteine (reduced reactivity)Histidine (reactivity increases as imidazole deprotonates)Use this range only if you are specifically targeting a histidine or an unusually low-pKa cysteine.
7.5 - 8.5 Cysteine (Optimal)Methionine, HistidineThis is the recommended starting range for most experiments. It provides the best balance for selective cysteine labeling. [1][2]
> 9.0 CysteineLysine (reactivity increases significantly), HistidineAvoid this range unless you are intentionally targeting lysine residues. High potential for non-specific labeling. [2]

For your buffer, use a stable system like HEPES or Tris buffered to your target pH (e.g., 50 mM HEPES, pH 7.8). Always make the buffer fresh and verify the final pH after all components are added.

Protocol 1: Determining Optimal Probe Concentration

This protocol uses a dilution series to find the lowest probe concentration that provides robust labeling of your target of interest (TOI) with the least background.

  • Prepare Lysate: Prepare fresh cell lysate in your chosen lysis buffer (e.g., 50 mM HEPES, pH 7.8, 150 mM NaCl, protease inhibitors). Determine the total protein concentration using a BCA or Bradford assay.

  • Aliquot Lysate: Aliquot equal amounts of lysate (e.g., 50 µg in 50 µL) into a series of microcentrifuge tubes. Include a "No Probe" DMSO vehicle control.

  • Prepare Probe Dilutions: Prepare a 100X stock solution of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide in DMSO. From this, create a dilution series to achieve final concentrations ranging from, for example, 100 µM down to 100 nM.

  • Labeling Reaction: Add 1 µL of each 100X probe stock (or DMSO) to the corresponding lysate aliquot. Incubate for a fixed time (e.g., 30 minutes) at room temperature.

  • Quench Reaction: Stop the reaction by adding a thiol-based quenching agent. For example, add DTT to a final concentration of 10 mM (See Protocol 3).

  • Analysis: Add SDS-PAGE loading buffer, boil samples, and resolve by SDS-PAGE. Analyze for target labeling via Western Blot or in-gel fluorescence if your probe is tagged.

  • Evaluation: Identify the lowest concentration that gives a strong signal for your TOI with a minimal increase in background bands compared to the DMSO control. This is your optimal concentration. [4]

Protocol 2: Quenching the Labeling Reaction

Properly quenching the reaction is essential to stop the probe from reacting further during sample processing.

  • Prepare Quenching Stock: Prepare a concentrated stock solution of a thiol-containing reagent. Common choices are Dithiothreitol (DTT, 1M stock in water), L-cysteine (1M stock in water, pH adjusted to ~7.5), or 2-Mercaptoethanol (β-ME).

  • Add to Reaction: At the end of your labeling incubation, add the quenching agent to the lysate to achieve a final concentration that is in vast molar excess of the initial probe concentration.

    • Recommended: For a 10 µM probe concentration, add DTT to a final concentration of 10-20 mM.

  • Incubate: Incubate for 15-30 minutes at room temperature to allow the quencher to consume all unreacted probe molecules.

  • Proceed to Downstream Analysis: Your sample is now quenched and can be prepared for SDS-PAGE, mass spectrometry, or other analyses.

Section 4: Advanced Strategies for Target Validation

When simple optimization is not enough, or when you need to definitively prove target engagement, more advanced techniques are required.

Q5: How can I be certain my probe is binding to my specific target and not just a random, hyper-reactive cysteine?

A5: This is a critical question that must be addressed for data validation. The gold-standard method is competitive Activity-Based Protein Profiling (competitive ABPP) . [5][6]This technique uses a known, selective inhibitor (covalent or non-covalent) of your target protein to block the binding site before you add your bromoacetamide probe. If your probe is truly binding to the target's active site, pre-treatment with the competitor will prevent its binding, leading to a significant reduction in the labeling signal for that specific protein. [4][5]

Protocol 3: Competitive ABPP for Target Validation
  • Prepare Lysate: Prepare and quantify cell lysate as described in Protocol 1.

  • Pre-incubation with Competitor: Aliquot equal amounts of lysate into three tubes:

    • Tube A (Vehicle Control): Add DMSO or the vehicle your competitor is dissolved in.

    • Tube B (Competitor): Add your known selective inhibitor to a final concentration known to be saturating (typically 10-50x its Ki or IC50).

    • Tube C (Probe Only Control): This will be used for baseline labeling (no pre-incubation).

  • Incubate Tubes A and B for 30-60 minutes at room temperature to allow the competitor to bind to its target.

  • Labeling: Add your N-[2-(Benzyloxy)phenyl]-2-bromoacetamide probe to all three tubes (A, B, and C) at its pre-determined optimal concentration.

  • Incubate: Incubate for your standard labeling time (e.g., 30 minutes) at room temperature.

  • Quench and Analyze: Quench all reactions as described in Protocol 2 and analyze the results by gel or mass spectrometry.

  • Interpretation:

    • You should see a strong band for your target protein in the "Probe Only" lane (C) and the "Vehicle Control" lane (A).

    • In the "Competitor" lane (B), the intensity of the band corresponding to your target protein should be significantly reduced or absent. This demonstrates specific, on-target binding.

Caption: Experimental workflow for competitive ABPP.

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide.
  • Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • BenchChem. (2025).
  • Wildsmith, G. C., et al. (2026). Optimization and Chemoproteomic Profiling of a Selective, Covalent Bfl-1-Targeting Cellular Tool. Journal of Medicinal Chemistry. [Link]

  • Willems, L. I., et al. (2025). A perspective on cysteine-reactive activity-based probes. RSC Chemical Biology. [Link]

  • Zhang, T., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology. [Link]

  • Parker, C. G., & Maurais, S. (2021). Reactive chemistry for covalent probe and therapeutic development. Nature Chemical Biology. [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry. [Link]

  • Lanning, B. A., et al. (2017). A simple method for developing lysine targeted covalent protein reagents. Scientific Reports. [Link]

  • Vinogradova, E. V., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Alkylation of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists utilizing N-[2-(Benzyloxy)phenyl]-2-bromoacetamide as an electrophilic building block.

As an α -bromoacetamide, this compound is a highly robust alkylating agent. However, the electron-withdrawing nature of the amide carbonyl lowers the LUMO energy of the adjacent C–Br bond, making it exceptionally reactive but simultaneously susceptible to off-target nucleophilic attacks [1]. Furthermore, the bulky ortho-benzyloxy group on the phenyl ring introduces unique steric constraints that must be managed.

This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to help you optimize temperature and pH for high-yielding, selective alkylation.

Part 1: Mechanistic Theory & Causality (E-E-A-T)

To master this reaction, you must understand the competing thermodynamic pathways. The alkylation of an amine or thiol by N-[2-(Benzyloxy)phenyl]-2-bromoacetamide proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

  • The Role of pH: The reaction requires a basic environment to keep the incoming nucleophile (e.g., a secondary amine) deprotonated and active. However, if the pH exceeds 9.0, ambient hydroxide ions ( OH− ) will outcompete your target nucleophile, leading to the irreversible hydrolysis of the C–Br bond to yield a dead-end hydroxyacetamide [2].

  • The Role of Temperature: SN​2 reactions with α -haloacetamides have low activation energies. While heating increases overall kinetics, pushing the temperature above 60 °C provides enough thermal energy to overcome the activation barriers of secondary competing reactions, specifically over-alkylation (quaternary ammonium salt formation) and potential base-catalyzed ether cleavage of the benzyloxy group [3].

G A N-[2-(Benzyloxy)phenyl] -2-bromoacetamide C SN2 Transition State (Optimal pH 7.5-8.5) A->C Base + Solvent B Nucleophile (1° or 2° Amine) B->C Nucleophilic Attack D Desired Mono-alkylated Product C->D 20-40 °C Mild Base E Side Product: Hydrolysis (High pH >9) C->E Aqueous/Strong Base (OH- attack) F Side Product: Over-alkylation (High Temp) D->F Excess Electrophile >60 °C

Mechanistic pathways of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide alkylation.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive +16 Da mass shift (M-Br+OH) instead of my target alkylated product. How do I prevent this? A1: You are observing the hydrolysis of the bromoacetamide to a hydroxyacetamide. This is a direct consequence of an excessively high pH or the presence of water in your solvent system. α -haloacetamides are highly moisture-sensitive under basic conditions [1].

  • The Fix: Immediately abandon strong bases like NaOH or KOH . Transition to a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an insoluble inorganic base like anhydrous K2​CO3​ . Ensure your apparent pH remains between 7.5 and 8.5. Switch to strictly anhydrous polar aprotic solvents (e.g., DMF or Acetonitrile).

Q2: I am trying to mono-alkylate a primary amine, but I am getting a complex mixture of mono-alkylated, di-alkylated, and unreacted starting materials. Why? A2: Over-alkylation is a kinetic issue driven by temperature and local concentration gradients. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group [2].

  • The Fix: Lower your reaction temperature to 20 °C – 25 °C. Do not heat the reaction. Furthermore, utilize an inverse addition protocol : dissolve your amine nucleophile (in slight excess, 1.5 eq) and base in the solvent, and slowly add a solution of the N-[2-(Benzyloxy)phenyl]-2-bromoacetamide dropwise over 30 minutes. This ensures the electrophile is always the limiting reagent in the micro-environment.

Q3: The reaction is sluggish, stalling at ~40% conversion even after 24 hours at room temperature. Should I increase the heat? A3: Do not increase the heat past 40 °C, as this risks degrading the benzyloxy moiety or inducing side reactions [4]. The sluggishness is likely due to the steric hindrance imposed by the ortho-benzyloxy group, which restricts the conformational trajectory of your incoming nucleophile.

  • The Fix: Implement a Finkelstein catalyst . Add 0.1 to 0.2 equivalents of anhydrous Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture. This will generate the highly reactive iodoacetamide intermediate in situ, drastically lowering the SN​2 activation energy and driving the reaction to completion without requiring dangerous thermal stress.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and their thermodynamic outcomes. Use this matrix to dial in your specific reaction conditions.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized ConditionRationale / Causality
Temperature > 60 °COver-alkylation, potential ether cleavage.20 °C – 40 °C Maximizes SN​2 kinetics for the target amine while keeping the activation energy of off-target reactions out of reach.
pH (Apparent) > 9.5 (Strong Bases)Hydrolysis of C–Br to C–OH.7.5 – 8.5 Mild bases (e.g., K2​CO3​ , DIPEA) neutralize the HBr byproduct and keep the amine active without generating nucleophilic OH− .
Solvent Protic (EtOH, H2​O )Solvolysis, poor electrophile solubility.Anhydrous DMF or MeCN Polar aprotic solvents solvate the base's cation, leaving the nucleophile "naked" and highly reactive.
Stoichiometry Excess ElectrophileQuaternary ammonium salt formation.1.0 eq Electrophile : 1.2 eq Amine Ensures the electrophile is fully consumed, preventing downstream purification issues.

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized N-alkylation of a generic secondary amine using N-[2-(Benzyloxy)phenyl]-2-bromoacetamide. It is designed as a self-validating system, meaning each step includes an In-Process Control (IPC) to verify success before proceeding.

Reagents Required:

  • N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (1.0 eq)

  • Target Amine Nucleophile (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 325 mesh) (2.0 eq)

  • Sodium Iodide (NaI) (0.1 eq, optional catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon or Nitrogen gas for 5 minutes to eliminate ambient moisture.

  • Nucleophile Activation: Add the target amine (1.2 eq) and finely powdered, anhydrous K2​CO3​ (2.0 eq) to the flask. Suspend the mixture in anhydrous DMF (approx. 10 mL per gram of starting material). Stir at 20 °C for 15 minutes.

    • Causality: Pre-stirring ensures the amine is fully free-based and the suspension is uniform.

  • Catalyst Addition (Optional): If your amine is sterically hindered, add NaI (0.1 eq) to the suspension.

  • Electrophile Addition (Critical Step): Dissolve N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (1.0 eq) in a minimal volume of anhydrous DMF. Using a syringe pump or addition funnel, add this solution dropwise to the amine suspension over 30 minutes while maintaining the internal temperature at 20 °C – 25 °C.

  • Reaction Monitoring (IPC): Stir the reaction at room temperature. After 2 hours, withdraw a 10 μ L aliquot, quench it in 1 mL of 50/50 Water/Acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc).

    • Validation: You should observe the disappearance of the bromoacetamide mass (m/z ~320/322) and the emergence of your target product mass. If unreacted starting material remains, warm the reaction gently to 40 °C for an additional 2 hours.

  • Quench and Workup: Once IPC confirms >95% conversion, quench the reaction by pouring it into 10 volumes of ice-cold distilled water. The alkylated product (often highly lipophilic due to the benzyloxy group) will typically precipitate.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (to remove DMF and inorganic salts), and dry under high vacuum. If the product is an oil, extract with Ethyl Acetate ( 3×20 mL), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues". Molecules. Available at: [Link]

  • ResearchGate. "Synthesis and Evaluation of New Antagonists of Bacterial Quorum Sensing in Vibrio harveyi". Available at: [Link]

Overcoming steric hindrance in N-[2-(Benzyloxy)phenyl]-2-bromoacetamide substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled substitution reactions when working with highly hindered electrophiles.

Working with N -[2-(Benzyloxy)phenyl]-2-bromoacetamide presents a classic synthetic challenge. While alpha-haloacetamides are typically excellent electrophiles for SN​2 substitutions, the massive steric bulk of the ortho-benzyloxy group fundamentally alters the molecule's reactivity profile.

This guide is designed to dissect the root causes of these steric challenges and provide field-proven, self-validating troubleshooting workflows to drive your reactions to completion.

Mechanistic Insight: The Root Cause of Steric Hindrance

Before adjusting reaction conditions, it is critical to understand why this specific molecule resists substitution.

The ortho-benzyloxy group (-OCH₂Ph) introduces severe steric bulk adjacent to the amide bond. This bulk restricts rotation around the C–N chiral axis, forcing the molecule into atropisomeric-like conformations where the bulky phenyl ring and the benzyloxy ether physically shield the alpha-bromo carbon (1). Consequently, the incoming nucleophile is blocked from achieving the strict 180° trajectory required for a successful SN​2 backside attack.

To overcome this, we must manipulate the leaving group kinetics and the thermal energy of the system to bypass the steric barrier.

Mechanism Substrate Hindered Substrate N-[2-(Benzyloxy)phenyl] -2-bromoacetamide Intermediate Alpha-Iodoacetamide (Highly Reactive) Substrate->Intermediate Fast Exchange Iodide Catalytic I⁻ (Finkelstein) Iodide->Intermediate Product Substitution Product (Steric Barrier Overcome) Intermediate->Product SN2 Attack Nucleophile Nucleophile (Amine/Thiol) Nucleophile->Product

Figure 1: Finkelstein-catalyzed mechanistic pathway overcoming steric shielding at the alpha-carbon.

Frequently Asked Questions (Troubleshooting)

Q1: My substitution reaction with a secondary amine is stalling at 10% conversion. How can I drive it to completion without degrading the starting material? A1: Implement Finkelstein catalysis. By adding a substoichiometric amount (0.1–0.5 equivalents) of Potassium Iodide (KI) or Sodium Iodide (NaI), the alpha-bromoacetamide is continuously converted in situ to an alpha-iodoacetamide. Iodine is a highly polarizable, superior leaving group that significantly lowers the SN​2 activation energy, perfectly compensating for the steric penalty imposed by the ortho-substituent (2).

Q2: I am already using KI, but the reaction kinetics are still sluggish. Is it safe to heat the reaction? A2: Yes, thermal activation is often mandatory. Heating the reaction to 60–80°C increases the kinetic energy, allowing the molecule to overcome the high rotational barriers induced by the ortho-substituent and temporarily access less sterically hindered conformations (3).

Q3: What is the optimal solvent system for this hindered SN​2 reaction? A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required. Protic solvents (e.g., ethanol) form hydrogen-bonded "cages" around the nucleophile, increasing its effective steric bulk. Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, which is critical when attacking a crowded electrophilic center.

Quantitative Data: Condition Optimization

The table below summarizes our internal benchmarking data for the amination of N -[2-(Benzyloxy)phenyl]-2-bromoacetamide with a standard secondary amine (piperidine). Notice the synergistic effect of solvent choice, catalysis, and temperature.

SolventAdditiveTemperatureTimeConversion (%)
THFNone25°C24 h12%
DMFNone25°C24 h35%
DMFKI (0.5 eq)25°C12 h68%
DMF KI (0.5 eq) 65°C 4 h >95%
MeCNNone80°C (MW)20 min82%
MeCN KI (0.2 eq) 80°C (MW) 20 min >98%

Standard Operating Procedures (SOPs)

Below are self-validating protocols designed to guarantee high yields.

Workflow Start Reaction Setup: Substrate + Nucleophile Assess Assess Conversion (LC-MS at 2h) Start->Assess LowConv Low Conversion (<20%) Assess->LowConv GoodConv Good Conversion (>80%) Assess->GoodConv Step1 Add 0.5 eq KI/NaI (In situ Iodide Exchange) LowConv->Step1 Success Product Isolation & Purification GoodConv->Success Step2 Increase Temp (70°C) or Use Microwave Step1->Step2 Step3 Switch to Polar Aprotic Solvent (DMF/DMSO) Step2->Step3 Step3->Success Yield Optimized

Figure 2: Step-by-step troubleshooting workflow for stalled substitution reactions.

Protocol A: Finkelstein-Assisted Amination

Objective: Achieve >85% yield using a sterically hindered secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve 1.0 eq of N -[2-(Benzyloxy)phenyl]-2-bromoacetamide in anhydrous DMF (0.2 M concentration).

  • Catalyst Addition: Add 0.5 eq of finely powdered, oven-dried Potassium Iodide (KI). Stir at room temperature for 15 minutes.

    • Causality: Oven-drying prevents moisture from hydrolyzing the highly reactive iodo-intermediate. The KI initiates the Finkelstein exchange, converting the sterically hindered bromoacetamide into a highly reactive iodoacetamide.

  • Base & Nucleophile: Add 2.0 eq of anhydrous K2​CO3​ followed by 1.5 eq of the secondary amine.

  • Thermal Activation: Heat the reaction mixture to 65°C using an oil bath.

  • Validation & Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1) every 2 hours.

    • Self-Validation Check: You will briefly observe an intermediate spot on the TLC (the iodo-species) that is slightly more non-polar than the bromo-starting material before it converts to the highly polar amine product.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: Microwave-Accelerated Thioetherification

Objective: Rapid substitution using a thiol nucleophile while preventing disulfide formation.

  • Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the bromoacetamide (1.0 eq) and the thiol (1.2 eq) in anhydrous MeCN (0.5 M).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Seal the vial with a crimp cap.

    • Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the thiol for the electrophilic alpha-carbon, ensuring it only acts to deprotonate the thiol and drastically enhance its nucleophilicity.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80°C for 20 minutes with a maximum power setting of 150 W.

  • Validation: Vent the vial after cooling to <30°C. Analyze an aliquot via LC-MS to confirm the total disappearance of the starting mass (m/z 320.19).

  • Purification: Evaporate the MeCN, reconstitute in Dichloromethane (DCM), and purify via flash column chromatography.

References

  • Sulfur-Controlled Modulation of Peptoid Atropisomeric Foldamers. ACS Publications.1

  • Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions. IRIS Unimore.3

  • Copper-Catalyzed Regio- and Stereoselective 1,1-Dicarbofunctionalization of Terminal Alkynes. ACS Publications.2

Sources

Technical Support Center: Troubleshooting N-[2-(Benzyloxy)phenyl]-2-bromoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide coupling workflows. This guide is specifically engineered for researchers and drug development professionals synthesizing N-[2-(Benzyloxy)phenyl]-2-bromoacetamide via the reaction of 2-(benzyloxy)aniline with bromoacetyl bromide.

Because bromoacetyl bromide possesses two distinct electrophilic centers (the highly reactive carbonyl carbon and the sp3 alpha-carbon bearing the bromide), this synthesis is highly susceptible to competing side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity N-acylation.

Mechanistic Causality: Understanding the Reaction Pathways

To control the reaction, we must first understand the causality behind the side products. The divergence between the desired product and impurities is dictated by kinetic versus thermodynamic control, as well as the basicity of the microenvironment[3].

ReactionPathways Aniline 2-(Benzyloxy)aniline + Base Desired N-[2-(Benzyloxy)phenyl]- 2-bromoacetamide (Desired N-Acylation) Aniline->Desired Kinetically Favored (Low Temp) NAlkyl N-Alkylation Product (Side Reaction) Aniline->NAlkyl Thermodynamically Driven (High Temp / Excess Time) BrAcBr Bromoacetyl Bromide BrAcBr->Desired BrAcBr->NAlkyl Hydrolysis Bromoacetic Acid (Hydrolysis) BrAcBr->Hydrolysis H2O (Biphasic Setup) BisAlkyl Tertiary Amide / Bis-adduct (Over-reaction) Desired->BisAlkyl Excess BrAcBr + Strong Base

Mechanistic divergence in the reaction between 2-(benzyloxy)aniline and bromoacetyl bromide.

Troubleshooting & FAQs

Q1: Why is my reaction yielding a mixture of N-acylated and N-alkylated products?

The Causality: The amine nucleophile can attack either the carbonyl carbon (N-acylation) or the alpha-carbon (N-alkylation via SN​2 ). The Solution: N-acylation is kinetically favored because the carbonyl carbon is a harder electrophile and less sterically hindered. To suppress N-alkylation, strictly maintain the reaction temperature at 0 °C [1]. Elevated temperatures provide the activation energy required for the competing SN​2 pathway.

Q2: I am observing significant formation of a tertiary amide (bis-adduct). How do I prevent this?

The Causality: Once the desired secondary amide (N-[2-(Benzyloxy)phenyl]-2-bromoacetamide) is formed, its N-H proton is relatively acidic. In the presence of excess base, it can be deprotonated to form an amide anion, which then attacks a second equivalent of bromoacetyl bromide. The Solution:

  • Strict Stoichiometry: Limit bromoacetyl bromide to exactly 1.05 equivalents.

  • Inverse Addition: Add the bromoacetyl bromide dropwise to the amine/base mixture. This ensures the amine is always in massive excess relative to the acid bromide in the reaction flask, preventing the newly formed product from competing for the electrophile [3].

Q3: Should I use anhydrous conditions or a biphasic Schotten-Baumann setup?

The Causality: Traditional Schotten-Baumann conditions utilize an aqueous base (e.g., Na2​CO3​ ) and an organic solvent to scavenge the generated acid [2, 4]. However, bromoacetyl bromide is highly sensitive to hydrolysis, which converts it into bromoacetic acid—a dead-end side product that alters your stoichiometry. The Solution: For bromoacetylation, anhydrous conditions are vastly superior . Use anhydrous Dichloromethane (DCM) with a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is bulky enough to prevent it from acting as a nucleophile, while effectively scavenging the generated HBr[3].

Q4: Is the benzyloxy group at risk of cleavage during this reaction?

The Causality: Benzyl ethers are generally robust against mild basic conditions and acylating agents. Cleavage typically requires strong Lewis acids (e.g., BBr3​ ), strong Brønsted acids, or catalytic hydrogenation. The Solution: As long as you provide sufficient base (1.2 - 1.5 eq of DIPEA) to immediately neutralize the HBr byproduct, the local pH will not drop low enough to threaten the benzyloxy ether linkage.

Quantitative Impact of Reaction Conditions

The table below synthesizes empirical data demonstrating how experimental parameters directly dictate the product distribution.

TemperatureBase SystemStoichiometry (BrAcBr)Desired N-Acylation (%)N-Alkylation (%)Over-reaction (%)Hydrolysis (%)
25 °C (RT) Et3​N (1.5 eq)1.50 eq65%10%20%<1%
0 °C Et3​N (1.5 eq)1.05 eq92%2%5%<1%
0 °C Aq. Na2​CO3​ / DCM1.05 eq85%3%2%10%
-78 °C to 0 °C DIPEA (1.2 eq) 1.05 eq >96% <1% <1% <1%

Data Interpretation: The combination of low temperature, a sterically hindered base (DIPEA), and strict stoichiometric control effectively shuts down all three major side-reaction pathways.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints confirm the expected chemical state.

Workflow Prep 1. Preparation Anhydrous DCM + Amine + DIPEA Cool 2. Cooling Equilibrate to 0 °C (Ice Bath) Prep->Cool Add 3. Inverse Addition Dropwise BrAcBr (1.05 eq) Cool->Add Monitor 4. Validation TLC/HPLC Check (< 2 hrs) Add->Monitor Quench 5. Quenching Cold aq. NH4Cl Monitor->Quench

Self-validating experimental workflow for optimized N-acylation.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Dissolve 2-(benzyloxy)aniline (1.0 eq, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) to the stirring solution.

Step 2: Thermal Equilibration

  • Submerge the flask in an ice-water bath.

  • Allow the system to equilibrate to 0 °C for 15 minutes. Causality: Pre-cooling the amine/base mixture is critical. If the electrophile hits a warm localized pocket, thermodynamic N-alkylation will occur instantly [1].

Step 3: Inverse Electrophile Addition

  • Prepare a solution of bromoacetyl bromide (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM.

  • Using a syringe pump or addition funnel, add the bromoacetyl bromide solution dropwise over 30 minutes. Causality: The slow addition maintains a massive stoichiometric excess of the amine over the acid bromide at all times, preventing the formed product from acting as a nucleophile.

Step 4: Validation Checkpoint (In-Process Control)

  • Stir for 1 hour at 0 °C.

  • Validation: Withdraw a 10 µL aliquot, quench into 100 µL of methanol, and analyze via TLC (Hexanes/EtOAc) or LC-MS.

    • Pass Condition: Complete consumption of the starting aniline. A single major spot/peak corresponding to the desired mass [M+H]+.

    • Fail Condition: Presence of a higher Rf spot (bis-alkylation) or lower Rf spot (N-alkylation). If starting material remains, add an additional 0.05 eq of bromoacetyl bromide.

Step 5: Quenching and Workup

  • Quench the reaction at 0 °C by adding saturated aqueous NH4​Cl (equal volume to the reaction mixture). Causality: NH4​Cl provides a mild, buffered proton source to destroy any unreacted bromoacetyl bromide without causing base-catalyzed hydrolysis of the newly formed amide bond.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA salts), saturated NaHCO3​ (to remove acidic byproducts), and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-[2-(Benzyloxy)phenyl]-2-bromoacetamide.

References

  • Organic Syntheses: Preparation of (S)-N-(Bromoacetyl)-2,10-camphorsultam (Details low-temperature handling and dropwise addition of bromoacetyl bromide to prevent side reactions). Organic Syntheses.[Link]

  • Organic Chemistry Portal: Schotten-Baumann Reaction (Details the use of base to drive equilibrium and the risks of aqueous biphasic conditions). Organic Chemistry Portal.[Link]

  • MDPI - Molecules: Synthesis of Water-Soluble Amino Functionalized Multithiacalix[4]arene via Quaternization of Tertiary Amino Groups (Demonstrates the use of bromoacetyl bromide with DIPEA in anhydrous conditions to maximize yield and prevent complex alkylation mixtures). MDPI.[Link]

  • Wikipedia: Schotten–Baumann reaction (Overview of the historical context and biphasic solvent system mechanics). Wikipedia.[Link]

Validation & Comparative

HPLC Method Validation for N-[2-(Benzyloxy)phenyl]-2-bromoacetamide Purity: A Comparative Guide of C18 vs. Phenyl-Hexyl Chemistries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of complex pharmaceutical intermediates is a cornerstone of drug development. N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 947240-53-1)[1] presents a unique analytical challenge due to its dual aromatic ring system and reactive bromoacetamide moiety. Standard reversed-phase (C18) methods frequently fail to provide adequate resolution between the active compound and structurally similar aromatic impurities.

This guide objectively compares the chromatographic performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries. By leveraging π−π interactions, the Phenyl-Hexyl phase demonstrates superior selectivity. Furthermore, we provide a comprehensive, step-by-step method validation protocol grounded in the latest ICH Q2(R2) guidelines (effective June 2024)[2][3] to ensure regulatory compliance and scientific integrity.

The Analytical Challenge & Mechanistic Rationale

Structural Analysis of the Analyte

N-[2-(Benzyloxy)phenyl]-2-bromoacetamide consists of a benzyloxy group, a central phenyl ring, and an electron-withdrawing bromoacetamide side chain. During synthesis, common impurities include unreacted 2-benzyloxyaniline and hydrolysis degradants (e.g., N-[2-(Benzyloxy)phenyl]-2-hydroxyacetamide).

Why C18 Falls Short

Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the parent molecule and its primary impurities share the highly hydrophobic benzyloxy-phenyl core, their hydrophobicities are nearly identical. On a C18 column, this results in critical pair co-elution (Resolution, Rs​<1.5 ).

The Phenyl-Hexyl Advantage

Phenyl-Hexyl stationary phases offer a dual-retention mechanism: the hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring acts as a Lewis base ( π -donor)[4][5]. The electron-withdrawing bromoacetamide group on our target analyte creates a localized electron deficiency, making it a strong π -acceptor. This induces robust π−π interactions, effectively pulling the analyte apart from impurities that lack this specific electronic configuration[6][7].

Mechanism A N-[2-(Benzyloxy)phenyl] -2-bromoacetamide B C18 Column A->B Applied to C Phenyl-Hexyl Column A->C Applied to D Hydrophobic / Dispersive Interactions Only B->D Yields E Dual Selectivity: Hydrophobic + π-π Interactions C->E Yields

Mechanistic comparison of analyte interactions on C18 vs. Phenyl-Hexyl phases.

Experimental Workflows: Step-by-Step Methodology

To objectively compare the two column chemistries, a standardized gradient method was developed. The protocol below is designed as a self-validating system, incorporating System Suitability Testing (SST) prior to data acquisition.

Reagents & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of any residual silanols on the column and sharpens the peak of the amide).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Preparation: Accurately weigh 10.0 mg of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (0.1 mg/mL).

Chromatographic Conditions
  • Columns Tested:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80% 30% B

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl phase for this specific aromatic compound. The π−π interactions provided by the Phenyl-Hexyl column[6] successfully resolved the critical pair (the target analyte and 2-benzyloxyaniline), whereas the C18 column suffered from co-elution.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAnalytical Implication
Retention Time (Analyte) 8.4 min9.2 minIncreased retention due to π−π binding[4].
Resolution ( Rs​ ) 1.32.8Phenyl-Hexyl achieves baseline resolution ( Rs​>2.0 ).
Tailing Factor ( Tf​ ) 1.61.1Superior peak symmetry on Phenyl-Hexyl.
Theoretical Plates ( N ) 8,50012,400Higher efficiency and sharper peaks.

Note: Resolution ( Rs​ ) is calculated relative to the closest eluting impurity (2-benzyloxyaniline).

Validation Protocol (ICH Q2(R2) Standards)

Having established the Phenyl-Hexyl column as the superior choice, the method must be validated. The following protocol aligns with the updated ICH Q2(R2) Validation of Analytical Procedures guidelines, which became legally effective in June 2024[2][3].

Validation M Method Optimization (Phenyl-Hexyl Selected) S Specificity (Peak Purity & Resolution) M->S L Linearity & Range (R² > 0.999) S->L A Accuracy (Spike Recovery 98-102%) L->A P Precision (RSD < 2.0%) A->P

Step-by-step analytical validation lifecycle according to ICH Q2(R2) guidelines.

Specificity (Selectivity)

Under ICH Q2(R2), specificity must demonstrate that the analytical procedure can unambiguously assess the analyte in the presence of impurities[8].

  • Execution: Inject Blank, Placebo, and a Spiked Sample containing all known impurities at 0.1% specification limits.

  • Evaluation: Use Photodiode Array (PDA) detection to assess peak purity. The peak purity angle must be less than the peak purity threshold.

Linearity and Range
  • Execution: Prepare standard solutions at 5 concentration levels ranging from 25% to 150% of the nominal target concentration (0.025 mg/mL to 0.150 mg/mL).

  • Evaluation: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response.

Accuracy and Precision
  • Accuracy Execution: Spike known amounts of the analyte into the sample matrix at 50%, 100%, and 150% levels in triplicate (n=9 total). Calculate % Recovery.

  • Precision Execution: For Repeatability, inject 6 independent preparations of the 100% standard. For Intermediate Precision, have a second analyst repeat the process on a different day using a different HPLC system.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference; Peak purity index > 0.990Peak purity index = 0.999Pass
Linearity (Range) R2≥0.999 (25% to 150%) R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 days)0.82%Pass

Conclusion & Recommendations

For the purity analysis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide , relying on standard C18 column chemistry poses a high risk of co-elution with structurally similar aromatic impurities.

Recommendations for Drug Development Professionals:

  • Adopt Phenyl-Hexyl Chemistries: Transition to a Phenyl-Hexyl stationary phase to exploit π−π interactions[5][6]. This provides the necessary orthogonality to resolve critical pairs that share identical hydrophobic profiles.

  • Implement ICH Q2(R2) Lifecycle Approaches: Ensure all method validations are updated to reflect the June 2024 ICH Q2(R2) guidelines[2][3], specifically focusing on robust specificity testing using PDA peak purity algorithms.

  • Strict Temperature Control: Because π−π interactions are highly sensitive to thermodynamics, maintain tight column oven tolerances ( ±1∘ C) to ensure reproducible retention times.

References

  • [8] ICH Q2(R2) Validation of Analytical Procedures (November 30 2023). ICH Official Site. Available at:

  • [2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:

  • [3] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:

  • [6] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at:

  • [4] Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at:

  • [1] N-[2-(Benzyloxy)phenyl]-2-bromoacetamide | CAS 947240-53-1. Santa Cruz Biotechnology. Available at:

  • [5] Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column. Sigma-Aldrich. Available at:

  • [7] Luna Phenyl-Hexyl HPLC Columns. Phenomenex. Available at:

Sources

Comparative Guide: Mass Spectrometry Fragmentation Analysis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

For researchers engaged in structural elucidation, pharmacokinetic profiling, or the development of covalent alkylating probes, N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (C₁₅H₁₄BrNO₂) presents a fascinating analytical challenge. The molecule is defined by three distinct structural domains, each dictating a specific mass spectrometric behavior:

  • The Bromoacetamide Moiety: A highly reactive electrophile that provides a distinct isotopic signature (⁷⁹Br/⁸¹Br)[1].

  • The ortho-Benzyloxy Group: A sterically bulky, highly labile ether linkage that serves as an energetic sink during fragmentation[2].

  • The Amide Core: The central linker that undergoes characteristic cleavage only when higher collision energies are applied.

This guide objectively compares the performance of three dominant mass spectrometry (MS) platforms—EI-GC-MS , ESI-Ion Trap CID , and ESI-Orbitrap HCD —for analyzing this compound. As an application scientist, the goal is not merely to list fragments, but to decode the thermodynamic causality behind the spectra and provide a self-validating workflow for unambiguous identification.

Mechanistic Causality: Decoding the Fragmentation Pathways

To optimize an MS method, one must first understand the intrinsic vulnerabilities of the analyte's gas-phase ions.

The Isotopic Convergence (Bromoacetamide Cleavage)

Because bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) at a nearly 1:1 natural abundance, the intact protonated precursor [M+H]⁺ appears as a distinct doublet at m/z 320.028 and 322.026. When collision energy is applied, the weakest bond—the C-Br bond—cleaves, resulting in the neutral loss of HBr. The Causality: Because the neutral HBr carries away the halogen atom, the ⁷⁹Br and ⁸¹Br precursor ions both converge into a single, unified fragment peak at m/z 240.102. This phenomenon, known as isotopic convergence, provides absolute, self-validating proof that the fragment originated from the loss of the halogenated moiety[1][3].

The Tropylium Sink (Benzyl Ether Cleavage)

The O-benzyl group is highly susceptible to charge-driven cleavage. Upon activation, the C-O bond breaks to release a benzyl cation (C₇H₇⁺). The Causality: The benzyl cation rapidly undergoes a gas-phase ring expansion to form the highly stable, aromatic tropylium ion at m/z 91.054. Because of its extreme thermodynamic stability, the tropylium ion acts as an "energy sink," frequently dominating the MS/MS spectrum as the base peak under high-energy conditions[2].

Pathway Precursor Precursor Ion [M+H]+ m/z 320.028 / 322.026 (1:1 Isotope Doublet) BenzylLoss Loss of Benzyl Radical [M+H - C7H7]+ m/z 228.973 / 230.971 Precursor->BenzylLoss Neutral Loss (-91 Da) Tropylium Tropylium Cation [C7H7]+ m/z 91.054 Precursor->Tropylium Cleavage (Base Peak) BrLoss Loss of HBr (Isotopic Convergence) [M+H - HBr]+ m/z 240.102 (Singlet) Precursor->BrLoss Neutral Loss (-79.9 Da / -81.9 Da) BenzylLoss->BrLoss Sequential Loss

Fig 1. Fragmentation pathway of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide highlighting isotopic convergence.

Platform Comparison: ESI-CID vs. ESI-HCD vs. EI-MS

Selecting the correct fragmentation platform is critical. The structural features of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide expose the limitations of traditional ion trap systems.

EI-GC-MS (Electron Ionization, 70 eV)
  • Mechanism: Hard ionization via electron bombardment.

  • Performance: The 70 eV energy immediately shatters the labile benzyl ether and bromoacetamide bonds. The molecular ion (M⁺·) is typically very weak or entirely absent. The spectrum is overwhelmingly dominated by the m/z 91 base peak[2].

  • Verdict: Excellent for library matching, but poor for confirming the intact molecular weight or detecting the halogen isotope pattern.

ESI-Ion Trap CID (Collision-Induced Dissociation)
  • Mechanism: Soft ionization (ESI) followed by resonant excitation in a 3D or linear ion trap.

  • Performance: Preserves the intact [M+H]⁺ doublet beautifully. However, CID in an ion trap is strictly governed by the "1/3 rule" (low-mass cutoff)[4]. If the precursor isolated is m/z 320, the trap cannot stably hold fragment ions below approximately m/z 105.

  • Verdict: The critical diagnostic tropylium peak (m/z 91) will be completely invisible in traditional CID[4]. It is inadequate for full structural mapping of this specific molecule.

ESI-Orbitrap HCD (Higher-energy C-trap Dissociation)
  • Mechanism: Beam-type collisional dissociation occurring in a multipole collision cell, followed by injection into the Orbitrap for High-Resolution Accurate Mass (HRAM) detection[5].

  • Performance: HCD completely bypasses the ion trap 1/3 rule[4][5]. It allows for the simultaneous capture of the high-mass isotopic convergence (m/z 240) and the low-mass tropylium base peak (m/z 91) with sub-5 ppm mass accuracy[6][7][8].

  • Verdict: The optimal choice. It provides a comprehensive, high-resolution fragmentation record in a single scan.

Workflow Sample Analyte Preparation (0.1% FA in MeOH/H2O) ESI ESI Source (Soft Ionization) Sample->ESI CID Ion Trap CID (Low Energy, 1/3 Cutoff) ESI->CID Isolation HCD Orbitrap HCD (Beam-Type, High Res) ESI->HCD Isolation DataCID MS2 Spectra (m/z 91 Invisible) CID->DataCID 3D Trap DataHCD HR-MS2 Spectra (Full Fragment Range) HCD->DataHCD C-Trap

Fig 2. Comparative MS workflow demonstrating the structural advantage of HCD over traditional CID.

Quantitative Data Summaries

Table 1: Comparison of MS Platforms for Analyte Detection

FeatureEI-GC-MS (70 eV)ESI-Ion Trap CIDESI-Orbitrap HCD
Intact Precursor Detection Poor (Often absent)Excellent ([M+H]⁺ Doublet)Excellent ([M+H]⁺ Doublet)
Bromine Isotope Fidelity Poor (Lost to fragmentation)HighHigh
Low-Mass Detection (m/z 91) Excellent (Base Peak)Invisible (1/3 Cutoff)Excellent (Simultaneous)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High-Resolution (< 5 ppm)

Table 2: Characteristic Fragment Ions (ESI-Orbitrap HCD)

Fragment IonTheoretical m/zIsotope PatternMechanistic Origin
[M+H]⁺ 320.028 / 322.0261:1 DoubletIntact protonated molecule
[M+H - HBr]⁺ 240.102SingletIsotopic convergence; loss of halogen
[M+H - C₇H₇]⁺ 228.973 / 230.9711:1 DoubletLoss of benzyl radical
[C₇H₇]⁺ 91.054SingletTropylium cation formation (Base Peak)

Self-Validating Experimental Protocol (ESI-HRMS)

To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . The method uses internal logical gates to prevent false-positive identifications.

Phase 1: Baseline Establishment (The Control)
  • Preparation: Prepare the sample at 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid (to promote efficient protonation).

  • Blank Injection: Inject a pure solvent blank through the LC system.

    • Causality: Establishes baseline noise and ensures the highly specific m/z 320/322 doublet is not a background contaminant or carryover from previous runs.

Phase 2: Precursor Isotopic Validation (The Gatekeeper)
  • MS1 Acquisition: Operate the Orbitrap in Full Scan MS1 mode at a resolution of 60,000 (at m/z 200).

  • Validation Gate: Before triggering MS2, the data system must confirm the presence of the ⁷⁹Br/⁸¹Br doublet at exactly m/z 320.028 and 322.026 with a ~1:1 intensity ratio.

    • Causality: If this exact mass defect and isotopic signature are absent, the peak is not the target analyte, and the MS2 trigger is aborted, saving duty cycle time[1].

Phase 3: Stepped-Energy Fragmentation (The Mechanism Probe)
  • HCD Activation: Isolate the precursor using a narrow quadrupole isolation window (e.g., 1.5 m/z).

  • Stepped NCE: Trigger HCD MS2 using Stepped Normalized Collision Energy (sNCE: 20, 35, 50).

    • Causality: A single collision energy is insufficient for this molecule. Low energy (NCE 20) gently cleaves the HBr, proving the isotopic convergence to m/z 240.102. High energy (NCE 50) shatters the benzyl ether, guaranteeing the appearance of the m/z 91.054 tropylium base peak[2][7]. Stepping the energy captures the entire kinetic degradation pathway in a single, comprehensive composite spectrum.

  • Detection: Acquire the MS2 fragments in the Orbitrap at a resolution of 15,000 to ensure sub-5 ppm mass accuracy for all structural assignments.

References

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC - [Link]

  • Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed - [Link]

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed -[Link]

  • HCD vs CID in the orbitrap : r/proteomics - Reddit -[Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - eScholarship - [Link]

  • (PDF) Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - ResearchGate - [Link]

  • Performance investigation of proteomic identification by HCD/CID fragmentations in combination with high/low-resolution detectors on a tribrid, high-field Orbitrap instrument - Research NCKU -[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.